molecular formula C12H26O6 B8248272 Propanol-PEG4-CH2OH

Propanol-PEG4-CH2OH

Cat. No.: B8248272
M. Wt: 266.33 g/mol
InChI Key: XUTTYRHTHFNTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanol-PEG4-CH2OH is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of PROTACs (Proteolysis Targeting Chimeras) . This compound features terminal hydroxyl groups and serves as a crucial spacer that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, thereby enabling the construction of heterobifunctional molecules . The incorporation of a tetraethylene glycol (PEG4) chain enhances the physicochemical properties of the resulting PROTAC, including improved solubility and pharmacokinetic profiles, which is critical for the development of effective targeted therapy drugs . In vitro, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The flexibility and length provided by the this compound linker are essential for facilitating the formation of a productive ternary complex, bringing the E3 ubiquitin ligase and the target protein into close proximity to induce ubiquitination and subsequent degradation of the target . The primary research application of this linker is in the field of cancer research, particularly in programmed cell death, supporting the advancement of a promising approach in small-molecule drug development . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

3-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTTYRHTHFNTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCOCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propanol-PEG4-CH2OH: A Versatile Linker in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG4-CH2OH, systematically named 4,7,10,13-tetraoxahexadecane-1,16-diol, is a bifunctional polyethylene glycol (PEG) derivative that has garnered significant attention in the field of drug development, particularly as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, along with detailed experimental protocols and visualizations to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is characterized by a central tetraethylene glycol (PEG4) core flanked by two propanol-derived hydroxyl (-CH2OH) groups. This symmetrical structure provides two primary alcohol functionalities, making it a versatile building block for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C12H26O6
Molecular Weight 266.33 g/mol
CAS Number 156868-17-6
IUPAC Name 4,7,10,13-tetraoxahexadecane-1,16-diol
Appearance Expected to be a colorless to pale yellow viscous liquid or low-melting solidGeneral knowledge
Purity >98% (typical for commercial products)

Table 2: Estimated Solubility Profile of this compound

The experimental solubility data for this compound is not widely published. However, based on the properties of the structurally similar tetraethylene glycol, the following solubilities can be reasonably expected.

SolventExpected Solubility
WaterMiscible
EthanolMiscible
MethanolMiscible
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
TolueneSoluble
Diethyl EtherSlightly Soluble
HexaneInsoluble

Synthesis and Purification

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Tetraethylene glycol

  • 3-Bromo-1-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Deprotonation of Tetraethylene Glycol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetraethylene glycol (1.0 equivalent) dissolved in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Coupling Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Add 3-bromo-1-propanol (2.2 equivalents) dissolved in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C.

    • Stir the reaction mixture overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Safety Precautions:

  • Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.

  • 3-Bromo-1-propanol is a corrosive and lachrymatory substance. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • DMF is a potential teratogen. Avoid inhalation and skin contact.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following data is predicted based on the known spectral properties of propanol and polyethylene glycol chains.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 3.70-3.55 (m, 20H): Overlapping multiplets corresponding to the methylene protons of the PEG backbone (-O-CH₂-CH₂-O-) and the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).

  • δ 3.50 (t, J = 6.0 Hz, 4H): Triplet corresponding to the methylene protons adjacent to the ether linkages originating from the propanol moiety (-O-CH₂-CH₂-CH₂-OH).

  • δ 1.85 (quint, J = 6.0 Hz, 4H): Quintet corresponding to the central methylene protons of the propanol units (-O-CH₂-CH₂-CH₂-OH).

  • δ 2.50-2.00 (br s, 2H): Broad singlet corresponding to the hydroxyl protons (-OH). The chemical shift and multiplicity of this peak can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 72.5, 70.6, 70.3, 69.8: Peaks corresponding to the carbon atoms of the PEG backbone.

  • δ 61.5: Peak corresponding to the terminal methylene carbons bearing the hydroxyl groups (-CH₂-OH).

  • δ 32.0: Peak corresponding to the central methylene carbons of the propanol units.

Predicted Mass Spectrum (ESI+)
  • m/z 289.17 [M+Na]⁺: The most likely observed ion in positive mode electrospray ionization would be the sodium adduct of the molecule.

  • m/z 267.18 [M+H]⁺: The protonated molecule may also be observed.

Applications in Drug Development: The PROTAC Linker

This compound is primarily utilized as a linker in the synthesis of PROTACs. The linker's length, flexibility, and chemical composition are crucial for the proper orientation of the two ligands of the PROTAC, which in turn dictates the efficiency of ternary complex formation and subsequent target protein degradation. The PEG4 unit in this compound imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Role in PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds Target Target Protein (POI) Target->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Recycled UbPOI Ubiquitinated Target Protein TernaryComplex->UbPOI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process where the linker is sequentially coupled to the target protein ligand (warhead) and the E3 ligase ligand.

PROTAC_Synthesis_Workflow start Start linker This compound start->linker activate1 Activate one -OH group (e.g., tosylation) linker->activate1 couple1 Couple to Warhead-Nuc activate1->couple1 intermediate1 Warhead-Linker-OH couple1->intermediate1 activate2 Activate remaining -OH group intermediate1->activate2 couple2 Couple to E3 Ligand-Nuc activate2->couple2 protac Final PROTAC Molecule couple2->protac purify Purification (e.g., HPLC) protac->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for PROTAC synthesis using a diol linker.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, bifunctionality, and favorable physicochemical properties make it an ideal linker for the construction of PROTACs and other complex drug conjugates. This guide provides a foundational understanding of its properties and synthesis, which, combined with the provided diagrams, should empower researchers to effectively incorporate this important building block into their drug development programs.

References

The Role of Propanol-PEG4-CH2OH in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This technical guide focuses on the "Propanol-PEG4-CH2OH" linker, a polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC design. We will delve into its mechanism of action, provide detailed experimental protocols for the characterization of PROTACs containing this linker, and present relevant data to aid researchers in the development of novel protein degraders.

The this compound Linker: Structure and Function

The this compound linker is a flexible, hydrophilic spacer composed of a four-unit polyethylene glycol chain flanked by hydroxyl groups. Its chemical structure is characterized by repeating ethylene glycol units, which impart desirable properties to the PROTAC molecule.

Key Attributes:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often lipophilic PROTAC molecule, which can be a challenge for these high-molecular-weight compounds.[2]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving passive diffusion across cell membranes.[3]

  • Optimal Length and Flexibility: The four PEG units provide a specific length that can be optimal for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The flexibility of the linker allows the two ligands to orient themselves favorably for binding to their respective proteins.[2]

  • Synthetic Versatility: The terminal hydroxyl groups of the this compound linker can be readily functionalized for conjugation to both the target protein ligand and the E3 ligase ligand using a variety of standard chemical transformations.

Mechanism of Action of PROTACs Utilizing a this compound Linker

The fundamental mechanism of action for a PROTAC containing a this compound linker follows the general principles of PROTAC-mediated protein degradation. The linker plays a crucial role in facilitating the formation of a key ternary complex.

  • Ternary Complex Formation: The PROTAC molecule, through its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The this compound linker bridges these two proteins, bringing them into close proximity. The length and flexibility of the PEG4 linker are critical in allowing the POI and E3 ligase to adopt a conformation that is favorable for the subsequent ubiquitination step.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to surface-exposed lysine residues on the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.

  • PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition Ternary_Complex POI-PROTAC-E3 Ternary Complex E2 E2-Ub E2->E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->POI Polyubiquitination Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

While specific, publicly available degradation data for PROTACs definitively containing the "this compound" linker is limited, the following table presents representative quantitative data for PROTACs utilizing PEG4 linkers to provide an indication of the expected potency.

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC A BRD4CRBNH661< 500> 80[4]
Hypothetical PROTAC B BTKCRBNMinoNot Specified> 85
Arg-PEG4-Dasa BCR-ABLUBR E3 LigasesK562~0.4-0.5Not Specified

Note: The data presented are for PROTACs with PEG4 linkers and are intended to be representative. The actual DC50 and Dmax values for a PROTAC with a this compound linker will depend on the specific target protein, E3 ligase, and the warhead and E3 ligase ligands used.

Experimental Protocols

Accurate characterization of PROTACs is essential for their development. The following are detailed methodologies for key experiments to evaluate the efficacy of a PROTAC containing a this compound linker.

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general strategy for the synthesis of a PROTAC using a di-hydroxyl terminated PEG linker. The specific reaction conditions will need to be optimized based on the nature of the warhead and E3 ligase ligand.

Materials:

  • This compound

  • Warhead (POI ligand) with a suitable functional group (e.g., carboxylic acid, halide)

  • E3 Ligase Ligand with a suitable functional group (e.g., amine, hydroxyl)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, Et3N)

  • Protecting group reagents (if necessary)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification materials (e.g., silica gel, HPLC columns)

Procedure:

  • Mono-functionalization of the Linker: a. React this compound with a protecting group (e.g., tert-butyldimethylsilyl chloride) to protect one of the hydroxyl groups. b. Activate the remaining free hydroxyl group (e.g., by converting it to a mesylate or tosylate).

  • Coupling of the First Ligand (Warhead or E3 Ligase Ligand): a. React the mono-functionalized and activated linker with the first ligand under appropriate conditions (e.g., nucleophilic substitution). b. Purify the resulting intermediate by column chromatography.

  • Deprotection of the Linker: a. Remove the protecting group from the other end of the linker (e.g., using TBAF for a TBDMS group).

  • Coupling of the Second Ligand: a. Activate the newly deprotected hydroxyl group. b. React the activated linker-ligand intermediate with the second ligand. c. Purify the final PROTAC molecule using preparative HPLC.

  • Characterization: a. Confirm the structure and purity of the final PROTAC using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow Start This compound Mono_Func Mono-functionalization of Linker Start->Mono_Func Couple1 Couple First Ligand (Warhead or E3 Ligand) Mono_Func->Couple1 Deprotect Deprotection of Second Hydroxyl Couple1->Deprotect Couple2 Couple Second Ligand Deprotect->Couple2 Purify Purification (HPLC) Couple2->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final PROTAC Characterize->End

Caption: General workflow for PROTAC synthesis.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in lysis buffer. c. Centrifuge lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by size using SDS-PAGE. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate. h. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Detection Detection & Analysis Immunoblot->Detection End DC50 & Dmax Determination Detection->End

Caption: Western blot experimental workflow.

Protocol 3: Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex. These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like TR-FRET and AlphaLISA.

General Principle (Proximity-Based Assay - e.g., TR-FRET):

  • Reagents:

    • Tagged POI (e.g., His-tagged)

    • Tagged E3 Ligase (e.g., GST-tagged)

    • PROTAC compound

    • Donor fluorophore-conjugated antibody (e.g., anti-His-Tb)

    • Acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2)

  • Procedure: a. In a microplate, combine the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC. b. Incubate to allow for ternary complex formation. c. Add the donor and acceptor antibody pairs. d. Incubate to allow antibody binding. e. Read the plate on a TR-FRET enabled reader.

  • Data Analysis: a. A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).

Protocol 4: Ubiquitination Assays

These assays confirm that the PROTAC is inducing the ubiquitination of the target protein.

Method: Immunoprecipitation followed by Western Blot

  • Cell Treatment and Lysis: a. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. b. Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation: a. Incubate the cell lysate with an antibody against the target protein to pull down the POI and any associated proteins. b. Alternatively, use an antibody against ubiquitin to pull down all ubiquitinated proteins.

  • Western Blotting: a. Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. b. If the POI was immunoprecipitated, probe the Western blot with an anti-ubiquitin antibody to detect a ladder of high molecular weight ubiquitinated POI species. c. If ubiquitinated proteins were immunoprecipitated, probe with an anti-POI antibody.

Protocol 5: Cell Viability Assays

These assays determine the effect of target protein degradation on cell proliferation and survival.

Method: MTT or CellTiter-Glo® Assay

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate. b. Treat with a serial dilution of the PROTAC for a desired time period (e.g., 48 or 72 hours).

  • Assay Procedure (CellTiter-Glo® example): a. Add the CellTiter-Glo® reagent to each well. b. Mix to induce cell lysis and stabilize the luminescent signal. c. Read the luminescence on a plate reader.

  • Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its hydrophilic and flexible nature can contribute to improved physicochemical properties and facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The experimental protocols detailed in this guide provide a framework for the rational design, synthesis, and characterization of novel PROTACs utilizing this and similar PEG-based linkers. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of the linker and the application of robust analytical methods will be paramount to the development of the next generation of protein-degrading therapeutics.

References

Propanol-PEG4-CH2OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG4-CH2OH is a bifunctional, polyethylene glycol (PEG)-based linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a flexible linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and chemical nature of the linker are critical determinants of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). This technical guide provides an in-depth overview of this compound, including its chemical properties, a representative synthesis protocol, experimental data, and its application in PROTAC development.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 156868-17-6N/A
Molecular Weight 266.33 g/mol N/A
Molecular Formula C12H26O6N/A
IUPAC Name 4,7,10,13-Tetraoxahexadecane-1,16-diolN/A
Appearance Colorless to light yellow liquidN/A
Solubility Soluble in water and most organic solventsN/A
Storage Store at -20°C for long-termN/A

Spectroscopic Data (Representative)

SpectroscopyExpected Peaks for Tetraethylene Glycol
¹H NMR (CDCl₃) δ ~3.7 ppm (m, -CH₂-O-), δ ~2.5 ppm (br s, -OH)
¹³C NMR (CDCl₃) δ ~72.5 ppm (-O-CH₂-CH₂-O-), δ ~70.4 ppm (HO-CH₂-CH₂-O-), δ ~61.5 ppm (HO-CH₂-)
IR (neat) ~3400 cm⁻¹ (broad, O-H stretch), ~2870 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (strong, C-O stretch)

Experimental Protocols

Representative Synthesis of this compound

A plausible synthetic route to this compound can be adapted from standard methods for the synthesis of polyethylene glycol diols. A common approach involves the Williamson ether synthesis.

Materials:

  • Triethylene glycol

  • 1-bromo-3-(tert-butyldimethylsilyloxy)propane

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Tetra-n-butylammonium fluoride (TBAF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Monoprotection of 1,3-Propanediol. React 1,3-propanediol with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM) to yield 3-(tert-butyldimethylsilyloxy)propan-1-ol. Purify by column chromatography.

  • Step 2: Bromination. Convert the resulting alcohol to the corresponding bromide, 1-bromo-3-(tert-butyldimethylsilyloxy)propane, using a standard brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). Purify by column chromatography.

  • Step 3: Williamson Ether Synthesis. To a solution of excess triethylene glycol in anhydrous THF at 0°C, add sodium hydride (NaH) portion-wise. Allow the mixture to stir for 30 minutes. Add 1-bromo-3-(tert-butyldimethylsilyloxy)propane dropwise to the solution. Allow the reaction to warm to room temperature and stir overnight.

  • Step 4: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected this compound.

  • Step 5: Deprotection. Dissolve the purified product from Step 4 in THF. Add a solution of TBAF (1M in THF) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Step 6: Final Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product, this compound, by silica gel column chromatography.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is harnessed by PROTACs synthesized using the this compound linker.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary Ternary Complex (Target-PROTAC-E3) E3->Ternary Recruitment Target Target Protein Target->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway harnessed by PROTACs.

Experimental Workflow: PROTAC Development

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC utilizing the this compound linker.

PROTAC_Development_Workflow Design PROTAC Design (Target Ligand + Linker + E3 Ligand) Synthesis Chemical Synthesis (using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Binding Binding Assays (SPR, ITC) InVitro->Binding TernaryFormation Ternary Complex Formation (TR-FRET, AlphaLISA) InVitro->TernaryFormation Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) InVitro->Degradation CellBased Cell-Based Functional Assays Degradation->CellBased Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) CellBased->Phenotypic Optimization Lead Optimization (Structure-Activity Relationship) Phenotypic->Optimization Optimization->Design Iterative Design

Caption: A typical experimental workflow for PROTAC development.

Solubility and stability of Propanol-PEG4-CH2OH in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of Propanol-PEG4-CH2OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 4,7,10,13-Tetraoxahexadecane-1,16-diol, is a hydrophilic, bifunctional linker molecule.[1] With a molecular weight of 266.33 g/mol and the chemical formula C12H26O6, it belongs to the class of polyethylene glycol (PEG) derivatives.[1][2][3] Its structure, featuring a central chain of four ethylene glycol units flanked by propanol and ethanol moieties with terminal hydroxyl groups, imparts specific solubility and stability characteristics crucial for its applications. This molecule is notably used as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are engineered molecules that induce the degradation of specific target proteins.[2] The physical and chemical properties of this linker, particularly its solubility and stability, are critical for the synthesis, purification, formulation, and in-vivo performance of the resulting PROTACs.

This technical guide provides a comprehensive overview of the expected solubility and stability of this compound in various solvents, based on the general principles of PEG chemistry. It also outlines detailed experimental protocols for researchers to determine these properties empirically.

Physicochemical Properties

PropertyValueReference
CAS Number 156868-17-6
Molecular Formula C12H26O6
Molecular Weight 266.33 g/mol
IUPAC Name 4,7,10,13-tetraoxahexadecane-1,16-diol
Appearance Expected to be a solid or wax-like material at room temperature.

Solubility Profile

The solubility of this compound is governed by its chemical structure. The repeating ether units of the PEG chain and the two terminal hydroxyl groups can act as hydrogen bond acceptors and donors, respectively. This allows for strong interactions with polar solvents.

General Principles:

  • Polar Protic Solvents (e.g., Water, Ethanol): The terminal hydroxyl groups and ether oxygens can form hydrogen bonds with protic solvents, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have large dipole moments, which allows them to effectively solvate the polar this compound molecule. PEGs are generally very soluble in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's overall polarity makes it poorly soluble in nonpolar solvents. While the carbon backbone has nonpolar character, it is insufficient to overcome the strong polarity of the ether and hydroxyl groups.

Qualitative Solubility Summary

Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterVery HighExtensive hydrogen bonding with terminal -OH groups and ether linkages.
Ethanol, MethanolHighGood hydrogen bonding capability and similar polarity.
IsopropanolModerateIncreased hydrocarbon character of the solvent may slightly reduce solubility compared to ethanol.
Polar Aprotic DMSO, DMFVery HighStrong dipole-dipole interactions and hydrogen bond acceptance.
AcetonitrileHighPolar nature allows for good solvation.
AcetoneModerate to HighCapable of dissolving PEGs, acts as a hydrogen bond acceptor.
Dichloromethane (DCM)HighEffective solvent for a wide range of PEG derivatives.
Nonpolar TolueneLow to Sparingly SolubleSome solubility may be achieved, potentially with heating, due to the hydrocarbon backbone.
Hexane, HeptaneInsolubleMismatch in polarity leads to poor solvation.
Diethyl EtherInsolubleGenerally a poor solvent for PEGs.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The primary chemical bonds are ether and carbon-carbon single bonds, which are generally stable.

Key Stability Considerations:

  • Oxidative Degradation: The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of aldehydes and other byproducts. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • pH Stability: The ether and alcohol functional groups are stable over a wide pH range. However, extremely acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Alcohols do not typically undergo base-induced elimination reactions.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate oxidative degradation.

  • Storage Recommendations: For long-term storage, the solid compound should be kept in a freezer at -20°C or below. Stock solutions, particularly in solvents like DMSO, should also be stored at low temperatures (-20°C or -80°C) and used within a specified timeframe (e.g., within 1 month at -20°C or 6 months at -80°C) to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility via the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mL) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or Gas Chromatography (GC) if the compound is sufficiently volatile.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol 2: Stability Assessment using HPLC

This protocol assesses the chemical stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., water, PBS buffer at pH 7.4, or an organic solvent).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each test condition:

    • Temperature: Store vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

    • pH: For aqueous solutions, adjust the pH to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.

    • Light Exposure: Expose a set of vials to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products. A gradient elution on a C18 column is often a good starting point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. The degradation rate can be determined from this data.

Visualizations

The following diagrams illustrate the conceptual workflows for the experimental protocols described above.

G Experimental Workflow for Solubility Determination A Add excess this compound to test solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate solid from supernatant B->C D Extract known volume of supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for determining equilibrium solubility.

G Experimental Workflow for Stability Assessment cluster_stress Stress Conditions Temp Temperature (4°C, 25°C, 40°C) pH pH (Acidic, Neutral, Basic) Light Light Exposure A Prepare stock solution of known concentration B Aliquot into vials and apply stress conditions A->B C Sample at various time points (t=0, 24h, 48h, etc.) B->C D Analyze by stability-indicating HPLC method C->D E Calculate % Parent Compound Remaining vs. Time D->E

Caption: Workflow for assessing chemical stability.

Conclusion

This compound is a key hydrophilic linker with solubility and stability properties dictated by its PEG core and terminal hydroxyl groups. It is expected to be highly soluble in polar solvents and insoluble in nonpolar solvents. While generally stable, care must be taken to avoid oxidative degradation by storing it properly. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the precise solubility and stability parameters essential for its effective use in drug development and other scientific applications.

References

Propanol-PEG4-CH2OH in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propanol-PEG4-CH2OH, a bifunctional PEG4 linker, and its application in the rapidly evolving field of targeted protein degradation. We will delve into the core principles of Proteolysis Targeting Chimeras (PROTACs), the critical role of the linker in their function, and detailed experimental protocols for their synthesis and evaluation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The Role of the Linker: A Focus on this compound

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and bioavailability.

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. Its chemical formula is C12H26O6 with a molecular weight of 266.33 g/mol . The terminal propanol and hydroxyl groups provide versatile handles for conjugation to the POI and E3 ligase ligands. The four-unit PEG chain offers a balance of flexibility and defined length, which is crucial for optimizing the formation of a productive ternary complex.

Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC12H26O6
Molecular Weight266.33 g/mol
AppearanceLiquid
Density1.077 ± 0.06 g/cm³
Storage Conditions-20°C for long term

Quantitative Analysis of PROTACs with PEG4 Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for various PROTACs that utilize a 4-unit PEG linker, similar in its core structure to this compound.

Target ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
BRD4CRBNH661>5000<20
BTKCRBNMino<10~90
BRD9VHL-Potent Degrader-
SMARCA2/4VHLMV-4-11250-30065-70

Note: The specific degradation efficiency of a PROTAC is highly dependent on the POI ligand, the E3 ligase ligand, and the specific cellular context, in addition to the linker.

Signaling Pathway: The Ubiquitin-Proteasome System

The central signaling pathway harnessed by PROTACs is the Ubiquitin-Proteasome System (UPS). This intricate cellular machinery is responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes.

The process begins with the activation of ubiquitin (Ub) by a ubiquitin-activating enzyme (E1) in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). An E3 ubiquitin ligase then facilitates the transfer of ubiquitin from the E2 to a specific substrate protein. The successive addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome, a large multi-protein complex, then degrades the tagged protein into small peptides.

UPS_Pathway Ubiquitin-Proteasome System (UPS) Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation.

PROTAC Synthesis using this compound

This protocol describes a general method for conjugating a POI ligand (with a carboxylic acid functional group) and an E3 ligase ligand (with a hydroxyl group) to the this compound linker.

Materials:

  • POI ligand with a carboxylic acid

  • E3 ligase ligand with a hydroxyl group

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Mono-protection of this compound (Optional, if selective conjugation is required):

    • React this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to protect one of the terminal hydroxyl groups.

    • Purify the mono-protected linker by column chromatography.

  • Conjugation of POI Ligand to the Linker:

    • Dissolve the POI ligand-COOH (1 equivalent) and the mono-protected or unprotected this compound (1.1 equivalents) in anhydrous DCM.

    • Add DCC (1.2 equivalents) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and purify the product by silica gel column chromatography.

  • Deprotection of the Linker (if applicable):

    • Dissolve the POI-linker conjugate in DCM.

    • Add TFA and stir at room temperature for 1-3 hours to remove the protecting group.

    • Evaporate the solvent and TFA under reduced pressure.

  • Conjugation of E3 Ligase Ligand to the POI-Linker Conjugate:

    • Dissolve the POI-linker conjugate (1 equivalent) and the E3 ligase ligand-OH (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow POI_Ligand POI Ligand (-COOH) POI_Linker_Conjugate POI-Linker Conjugate POI_Ligand->POI_Linker_Conjugate Linker This compound Mono_Protected_Linker Mono-protected Linker Linker->Mono_Protected_Linker E3_Ligase_Ligand E3 Ligase Ligand (-OH) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Coupling Mono_Protected_Linker->POI_Linker_Conjugate Deprotected_POI_Linker Deprotected POI-Linker POI_Linker_Conjugate->Deprotected_POI_Linker Deprotected_POI_Linker->Final_PROTAC Western_Blot_Workflow Western Blot Workflow for DC50/Dmax Determination A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (anti-POI) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L M DC50 & Dmax Calculation L->M

References

Basic principles of using Propanol-PEG4-CH2OH in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of Using Hydroxyl-Terminated PEG Linkers in Bioconjugation

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing hydroxyl-terminated polyethylene glycol (PEG) linkers, such as Propanol-PEG4-CH2OH, in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the activation chemistry, experimental protocols, and strategic considerations for employing these versatile molecules.

Introduction: The Role of Hydroxyl-Terminated PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and medicine, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2][3] Linkers such as this compound, a PEG-based PROTAC linker, are characterized by terminal primary alcohol (-CH2OH) groups.[4]

The terminal hydroxyl group of a primary alcohol in a PEG linker is generally not used for direct conjugation to biomolecules due to its relatively low reactivity under physiological conditions.[1] Instead, its primary function is to act as a versatile chemical "handle" that can be efficiently converted into a wide array of more reactive functional groups. This two-step strategy—activation followed by conjugation—provides researchers with significant flexibility and control over the bioconjugation process.

The key advantages of using a hydroxyl-terminated PEG as a foundational linker include:

  • Versatility : It can be converted into numerous reactive groups, including those that target amines, thiols, or carboxylates, as well as functionalities for "click chemistry".

  • Control : The activation of the alcohol is a distinct chemical step. This allows for the purification and characterization of the activated PEG linker before its introduction to a valuable biomolecule, ensuring greater control over the final conjugate's purity and composition.

  • Stability : The ether backbone of PEG is highly stable, and the subsequent linkages formed (e.g., amides, thioethers) are typically robust.

Core Principle: The Necessity of Hydroxyl Group Activation

Directly reacting a hydroxyl-terminated PEG with a biomolecule is inefficient and requires harsh conditions that can denature sensitive proteins or peptides. Therefore, the core principle of using these linkers is the chemical activation of one or both terminal hydroxyl groups into a more reactive species. This process transforms the inert alcohol into a group that can readily react with specific functional groups on a biomolecule (e.g., the primary amines of lysine residues or the thiol group of cysteine) under mild, biocompatible conditions.

The general workflow for using a hydroxyl-terminated PEG linker is illustrated below.

G A Start: Propanol-PEG-CH2OH B Step 1: Chemical Activation (e.g., Tosylation, Carboxylation) A->B C Purification of Activated PEG Linker B->C D Step 2: Bioconjugation (Reaction with Biomolecule) C->D E Purification of PEG-Biomolecule Conjugate D->E F Final Characterization (e.g., MALDI-TOF, HPLC) E->F

Caption: General experimental workflow for bioconjugation using a PEG-alcohol linker.

Key Activation Pathways and Chemical Strategies

The conversion of the primary alcohol to a more reactive species is the critical first step. The choice of activation chemistry depends on the target functional group on the biomolecule.

Activation to a Good Leaving Group: Tosylation

A common initial step is to convert the hydroxyl group into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is typically achieved by reacting the PEG-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting PEG-tosylate is a versatile intermediate that can be readily displaced by various nucleophiles to introduce other functionalities like azides, amines, or thiols.

G cluster_main Activation via Tosylation PEG_OH PEG-OH Reagents + p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., Pyridine, TEA) PEG_OH->Reagents PEG_OTs PEG-OTs (PEG-Tosylate) Reagents->PEG_OTs Nucleophile Versatile Intermediate for Nucleophilic Substitution (e.g., with N3-, NH3, R-SH) PEG_OTs->Nucleophile

Caption: Conversion of a PEG-hydroxyl to a PEG-tosylate intermediate.

Conversion to an Amine-Reactive Linker (NHS Ester)

To target primary amines (e.g., lysine residues) on proteins, the hydroxyl group can be converted into an N-hydroxysuccinimide (NHS) ester. This is a multi-step process:

  • Carboxylation : The PEG-OH is first reacted with an anhydride, such as succinic anhydride, to introduce a terminal carboxylic acid (-COOH) group.

  • NHS Ester Formation : The resulting PEG-COOH is then activated using standard carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form the highly amine-reactive PEG-NHS ester.

This PEG-NHS ester reacts efficiently at neutral to slightly basic pH (7.0-8.0) with amino groups to form stable amide bonds.

G cluster_main Pathway to Amine-Reactive NHS Ester PEG_OH PEG-OH Step1 1. Carboxylation (+ Succinic Anhydride, DMAP) PEG_OH->Step1 PEG_COOH PEG-COOH Step1->PEG_COOH Step2 2. Activation (+ EDC, NHS) PEG_COOH->Step2 PEG_NHS PEG-NHS Ester Step2->PEG_NHS

Caption: Two-step conversion of PEG-OH to an amine-reactive PEG-NHS ester.

Conversion to a Thiol-Reactive Linker (Maleimide)

For specific conjugation to thiol groups (e.g., cysteine residues), the hydroxyl terminus can be converted to a maleimide functionality. Maleimides react with thiols at near-neutral pH (6.5-7.5) to form a stable thioether bond. The synthesis can be complex but often involves converting the PEG-OH to an intermediate like PEG-amine, which is then reacted with a maleimide-containing reagent.

Quantitative Data Summary

The efficiency of the activation and conjugation steps is critical for producing a high-quality bioconjugate. The following tables summarize typical reaction yields and conditions found in the literature.

Table 1: Efficiency of Hydroxyl Activation and Conversion Reactions

Conversion StepReagentsTypical YieldReference(s)
OH ➔ OTs (Tosylation)TsCl, Ag₂O, KI71-76%
OTs ➔ N₃ (Azidation)Sodium Azide (NaN₃)>95%
N₃ ➔ NH₂ (Reduction)PPh₃ or H₂/Pd-CHigh
OH ➔ COOH (Carboxylation)Succinic Anhydride, DMAPHigh
COOH ➔ NHS Ester EDC, NHSHigh
OH ➔ NH₂ (via Tosylate)1. TsCl, Base2. Ammonia60-73%

Table 2: Comparison of Functionalized PEGs in Bioconjugation

ParameterHydroxyl-PEG (Activated)Amine-Reactive PEG (NHS)Thiol-Reactive PEG (Maleimide)
Target Residue Versatile (post-activation)Lysine (Amine)Cysteine (Thiol)
Reaction pH N/A7.0 - 8.56.5 - 7.5
Reaction Specificity Depends on activated groupHigh for primary aminesHigh for free thiols
Conjugation Efficiency Dependent on activationGenerally highHigh
Linkage Stability Depends on final linkageAmide bond (Stable)Thioether bond (Stable)

Experimental Protocols

The following are generalized protocols for key activation and conjugation reactions. Researchers should optimize conditions for their specific PEG linker and biomolecule.

Protocol 1: Monotosylation of PEG-Diol

This protocol describes the selective activation of one hydroxyl group on a symmetrical PEG-diol.

  • Drying : Dry the this compound linker by azeotropic distillation in toluene. Remove toluene under vacuum.

  • Reaction Setup : Dissolve the dried PEG in anhydrous toluene. Add silver(I) oxide (Ag₂O, 1.5 eq) and potassium iodide (KI, 0.2 eq).

  • Tosylation : To the rapidly stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.05 eq) in one portion.

  • Incubation : Stir the reaction mixture at room temperature for 12 hours.

  • Workup : Filter the mixture to remove solids. Remove the solvent by rotary evaporation.

  • Purification : The resulting α-tosyl-ω-hydroxyl PEG can be purified by precipitation in cold diethyl ether or by column chromatography.

Protocol 2: Conversion of PEG-OH to PEG-Carboxylic Acid

This protocol details the conversion of a terminal hydroxyl to a carboxylic acid.

  • Reaction Setup : In a flask, mix the PEG-OH linker (1 eq), succinic anhydride (1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.02 eq).

  • Incubation : Heat the mixture to 50°C and stir for 16 hours.

  • Purification : Purify the resulting product by dissolving it in a minimal amount of dichloromethane and precipitating it in cold diethyl ether. Centrifuge to collect the product and dry under vacuum.

Protocol 3: Conjugation of PEG-NHS Ester to a Protein

This protocol outlines the conjugation of an amine-reactive PEG linker to a protein.

  • Buffer Exchange : Ensure the protein is in an amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0). Buffers containing Tris or glycine must be avoided.

  • Prepare PEG-NHS Solution : Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage.

  • Conjugation : Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution (typically 1-10 mg/mL). The final concentration of organic solvent should not exceed 10%.

  • Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional) : The reaction can be stopped by adding an amine-containing buffer like Tris (TBS).

  • Purification : Remove unreacted PEG-NHS ester and byproducts using a desalting column (size exclusion chromatography) or dialysis.

Conclusion

This compound and other hydroxyl-terminated PEG linkers are not direct conjugation reagents but rather highly versatile platforms for creating custom bioconjugation linkers. Their core utility lies in the ability to be chemically transformed into a variety of reactive functional groups, allowing for tailored conjugation strategies that meet the specific demands of the biomolecule and application. By understanding the principles of hydroxyl activation and employing robust experimental protocols, researchers can effectively leverage these linkers to develop advanced bioconjugates for therapeutic and diagnostic purposes.

References

In-Depth Technical Guide: The Role of PEG-Based Linkers, such as Propanol-PEG4-CH2OH, in Modulating E3 Ligase Interaction for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These bifunctional molecules commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

While the warhead and the E3 ligase ligand determine the "what" and "how" of the degradation process, the linker plays a pivotal role in the "if" and "how efficiently." The chemical nature, length, and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. This guide focuses on the significance of polyethylene glycol (PEG)-based linkers, exemplified by structures like Propanol-PEG4-CH2OH, in mediating the interaction with E3 ligases.

While "this compound" itself is not a standalone E3 ligase binder, it represents a common hydrophilic and flexible linker motif incorporated into PROTACs. Understanding the contribution of such linkers is essential for the rational design of potent and selective protein degraders.

The Crucial Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not merely a passive spacer. Its composition and length influence several key parameters:

  • Solubility and Cell Permeability: The physicochemical properties of the linker, such as hydrophilicity, can significantly impact the overall solubility and membrane permeability of the PROTAC molecule. PEG linkers are often employed to enhance solubility.

  • Ternary Complex Cooperativity: The linker's flexibility and length dictate the relative orientation of the target protein and the E3 ligase, which in turn affects the stability of the ternary complex. This can lead to positive or negative cooperativity, where the binding of one protein to the PROTAC either enhances or diminishes the binding of the other.

  • Degradation Efficiency (DC50) and Rate (Dmax): An optimal linker facilitates the formation of a productive ternary complex where the lysine residues on the target protein are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This directly impacts the efficiency and rate of protein degradation.

  • Selectivity: In some cases, the linker can contribute to the selectivity of the PROTAC for a specific target protein over other structurally related proteins.

Quantitative Analysis of PROTAC-E3 Ligase Interaction

The interaction between a PROTAC and an E3 ligase is a critical determinant of its degradation efficiency. Several biophysical and cellular assays are employed to quantify this interaction. The following tables summarize key quantitative data for representative PROTACs that utilize PEG-based linkers to recruit the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.

Table 1: Biophysical Binding Affinities of VHL-recruiting PROTACs with PEG-based Linkers

PROTACTarget ProteinLinker TypeBinding Affinity to VHL (Kd, nM)Assay Method
MZ1BRD4PEG-based28Isothermal Titration Calorimetry (ITC)
AT1BRD4PEG-based18Surface Plasmon Resonance (SPR)
ARV-110Androgen ReceptorPEG-based~20 (IC50)Competitive Binding Assay

Table 2: Cellular Degradation Potency of VHL-recruiting PROTACs with PEG-based Linkers

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
MZ1BRD4HeLa13>95
AT1BRD422Rv13>90
ARV-110Androgen ReceptorVCaP1~98

Note: The specific chemical structure of the linkers in these PROTACs may vary but they represent the use of flexible, hydrophilic linkers in successful protein degraders.

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a PROTAC and an E3 ligase.

  • Methodology:

    • Prepare a solution of the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) in a suitable buffer (e.g., PBS or HEPES-buffered saline) at a known concentration (typically 10-50 µM) in the ITC cell.

    • Prepare a solution of the PROTAC in the same buffer at a concentration 10-20 times higher than the protein concentration in the syringe.

    • Perform a series of injections of the PROTAC solution into the E3 ligase solution while monitoring the heat change.

    • Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

2. Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

  • Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the interaction between a PROTAC and an E3 ligase.

  • Methodology:

    • Immobilize the purified E3 ligase onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Prepare a series of dilutions of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PROTAC solutions over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (kd/ka).

3. Cellular Degradation Assays (e.g., Western Blot, In-Cell Western, or Mass Spectrometry)

  • Objective: To determine the concentration at which a PROTAC induces 50% degradation of the target protein (DC50) and the maximum level of degradation (Dmax).

  • Methodology:

    • Plate cells in a suitable format (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours).

    • Lyse the cells and quantify the level of the target protein using a specific antibody (for Western Blot or In-Cell Western) or by targeted proteomics (for Mass Spectrometry). A housekeeping protein (e.g., GAPDH or Vinculin) should be used as a loading control.

    • Normalize the target protein levels to the loading control and then to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Experimental Workflows

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation Target_Protein Target Protein PROTAC:T->Target_Protein Binds E3_Ligase E3 Ligase (e.g., VHL, CRBN) PROTAC:E->E3_Ligase Recruits Proteasome 26S Proteasome Target_Protein->Proteasome Recognition & Degradation E3_Ligase->Target_Protein Ubiquitination E2 E2 Ub-conjugating enzyme E2->E3_Ligase Transfers Ub Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides ITC_Workflow start Start protein_prep Prepare purified E3 ligase solution in ITC cell start->protein_prep protac_prep Prepare PROTAC solution in syringe start->protac_prep titration Perform automated injections of PROTAC into E3 ligase protein_prep->titration protac_prep->titration data_acq Measure heat changes (exothermic or endothermic) titration->data_acq data_analysis Integrate peaks and fit data to a binding model data_acq->data_analysis results Determine Kd, n, ΔH, ΔS data_analysis->results Degradation_Assay_Workflow start Start cell_plating Plate cells and allow to adhere start->cell_plating protac_treatment Treat cells with a serial dilution of PROTAC cell_plating->protac_treatment incubation Incubate for a defined period (e.g., 24h) protac_treatment->incubation cell_lysis Lyse cells to release proteins incubation->cell_lysis protein_quant Quantify target protein levels (e.g., Western Blot) cell_lysis->protein_quant data_analysis Normalize data and plot dose-response curve protein_quant->data_analysis results Determine DC50 and Dmax data_analysis->results

An In-depth Technical Guide to the Physicochemical Characteristics of Propanol-PEG-CH2OH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Propanol-PEG-CH2OH linkers. These bifunctional linkers, featuring a flexible polyethylene glycol (PEG) chain flanked by a propanol and a primary alcohol, are increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide will delve into their synthesis, key physicochemical properties, and common applications, complete with detailed experimental protocols and illustrative diagrams to support researchers in their drug development endeavors.

Core Physicochemical Properties

Propanol-PEG-CH2OH linkers offer a unique combination of properties that make them valuable tools in bioconjugation. The PEG component imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.[3][4] The terminal hydroxyl groups, while requiring activation for efficient conjugation, provide versatile handles for attachment to a variety of functional groups on biomolecules and small molecule drugs.[2]

Data Presentation: Physicochemical Properties of Propanol-PEGn-CH2OH Linkers

The following table summarizes key physicochemical data for a series of Propanol-PEGn-CH2OH linkers with varying PEG chain lengths. The molecular weights are calculated based on their chemical structures.

Linker (n = number of PEG units)Molecular FormulaMolecular Weight ( g/mol )
Propanol-PEG2-CH2OHC8H18O4178.23
Propanol-PEG4-CH2OHC12H26O6266.33
Propanol-PEG6-CH2OHC16H34O8354.44
Propanol-PEG8-CH2OHC20H42O10442.55
Propanol-PEG12-CH2OHC28H58O14618.75

Synthesis and Functionalization

The synthesis of Propanol-PEG-CH2OH linkers can be achieved through various methods, with the stepwise addition of ethylene glycol units being a common approach. The terminal hydroxyl groups of these linkers are not inherently reactive for direct conjugation and thus require chemical activation to introduce more reactive functionalities.

Mandatory Visualization: Synthesis and Activation Workflow

synthesis_and_activation start Starting Materials (e.g., Propanol, Ethylene Glycol derivatives) synthesis Stepwise PEG Synthesis start->synthesis linker Propanol-PEG-CH2OH Linker synthesis->linker activation Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) linker->activation activated_linker Activated Linker (e.g., Propanol-PEG-OTs) activation->activated_linker

Workflow for the synthesis and activation of Propanol-PEG-CH2OH linkers.

Experimental Protocols

Detailed methodologies are essential for the successful application of Propanol-PEG-CH2OH linkers in research and development.

Protocol 1: Activation of Propanol-PEG6-CH2OH via Tosylation

This protocol describes the conversion of a terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • Propanol-PEG6-CH2OH

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine

  • p-toluenesulfonyl chloride (TsCl)

  • Cold water

  • DCM

  • Cold dilute HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • NMR spectrometer

Procedure:

  • Dissolve Propanol-PEG6-CH2OH in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.2-1.5 molar equivalents) to the solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight under an inert atmosphere.

  • Quench the reaction by adding cold water.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG.

  • Confirm the successful tosylation using NMR spectroscopy.

Protocol 2: Conjugation of Activated Propanol-PEG6-CH2OH to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of an activated Propanol-PEG6-CH2OH linker to a molecule bearing a carboxylic acid group.

Materials:

  • Activated Propanol-PEG6-CH2OH (e.g., Propanol-PEG6-OTs)

  • Molecule with a carboxylic acid group

  • Anhydrous DCM

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a clean, dry round bottom flask, dissolve the carboxylic acid-containing molecule in anhydrous DCM.

  • Dissolve the activated Propanol-PEG6-CH2OH in anhydrous DCM and add it to the carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the purified conjugate.

Protocol 3: Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of Propanol-PEG-CH2OH linkers and their conjugates.

Sample Preparation:

  • Dissolve 5-10 mg of the Propanol-PEG-CH2OH derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation:

  • Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

Applications in Drug Development

Propanol-PEG-CH2OH linkers are particularly valuable in the construction of PROTACs, where they serve as a flexible bridge between a target protein ligand and an E3 ligase ligand. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable and productive ternary complex, which is essential for inducing the degradation of the target protein.

Mandatory Visualization: PROTAC-Mediated Protein Degradation Pathway

protac_pathway protac PROTAC (with Propanol-PEG-CH2OH linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary polyub Polyubiquitination of POI ternary->polyub Ub Transfer ub Ubiquitin ub->ternary Recruitment proteasome Proteasome polyub->proteasome degradation Degradation of POI proteasome->degradation

Mechanism of PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols for Propanol-PEG4-CH2OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic versatility. This document provides detailed application notes and a plausible synthesis protocol for Propanol-PEG4-CH2OH, a flexible and hydrophilic linker, for its application in the development of potent and effective PROTACs.

This compound Linker: Properties and Advantages

The this compound linker is a derivative of tetraethylene glycol, featuring a propan-2-ol moiety at one terminus and a primary alcohol at the other. This structure imparts several advantageous characteristics for PROTAC development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, aiding in their formulation and bioavailability.

  • Optimal Length and Flexibility: The four ethylene glycol units provide a flexible spacer of a defined length, which is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Synthetic Versatility: The terminal hydroxyl groups can be selectively functionalized, allowing for the directional and controlled attachment of the POI ligand and the E3 ligase ligand through various chemical transformations.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the alkoxide of tetraethylene glycol attacks propylene oxide, leading to the desired product.

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propylene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Alkoxide Formation: To a solution of tetraethylene glycol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: Cool the reaction mixture back to 0 °C and add propylene oxide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is neutral.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data (Hypothetical):

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on experimental conditions.

ParameterValue
Reactants
Tetraethylene glycol1.0 eq
Sodium Hydride (60%)1.1 eq
Propylene oxide1.2 eq
Reaction Conditions
SolventAnhydrous THF
Reaction Temperature0 °C to room temperature
Reaction Time12 - 24 hours
Product
Yield60 - 80%
Purity (post-column)>95%
Characterization
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass SpectrometryM+Na⁺ calculated and found
General Protocol for PROTAC Synthesis using this compound

This protocol outlines the general steps for incorporating the this compound linker into a PROTAC molecule. This typically involves sequential functionalization of the linker's hydroxyl groups.

Step 1: Mono-functionalization of the Linker

  • Protect one of the hydroxyl groups of this compound, for example, by reacting the more sterically accessible primary alcohol with a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

  • Activate the remaining free hydroxyl group (on the propanol moiety) for coupling with the first ligand (either the POI ligand or the E3 ligase ligand). Common activation methods include conversion to a tosylate, mesylate, or halide.

  • Couple the activated linker with the first ligand.

Step 2: Deprotection and Coupling of the Second Ligand

  • Deprotect the protected hydroxyl group.

  • Activate the newly freed hydroxyl group.

  • Couple the second ligand to complete the PROTAC synthesis.

Purification of the Final PROTAC:

The final PROTAC molecule is typically purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly cluster_purification Purification & Analysis TEG Tetraethylene Glycol Linker This compound TEG->Linker PropOx Propylene Oxide PropOx->Linker PROTAC Final PROTAC Linker->PROTAC POI_Ligand POI Ligand POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Purification Purification (HPLC) PROTAC->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound linker offers a valuable tool for the construction of effective PROTACs. Its hydrophilic and flexible nature can impart favorable properties to the final PROTAC molecule, potentially leading to improved efficacy. The provided synthesis protocol, based on the robust Williamson ether synthesis, offers a reliable method for the preparation of this linker. The successful design and synthesis of PROTACs require careful consideration of all three components, and the choice of an appropriate linker, such as this compound, is a critical step in the development of these next-generation therapeutics.

References

Application Notes: A Step-by-Step Guide to Propanol-PEG4-CH2OH Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanol-PEG4-CH2OH is a hydrophilic, bifunctional polyethylene glycol (PEG) linker used extensively in bioconjugation and drug development.[1] Its structure, featuring a four-unit PEG chain flanked by terminal hydroxyl groups, makes it an ideal component for synthesizing complex molecules like Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

The terminal primary hydroxyl (-CH2OH) groups of this linker are inherently unreactive under typical bioconjugation conditions and require chemical activation to facilitate covalent attachment to other molecules.[4] This guide provides detailed protocols for the activation of this compound and its subsequent conjugation to amine- and carboxylic acid-containing moieties.

Activation of Terminal Hydroxyl Groups

The first critical step in any conjugation strategy involving this compound is the chemical activation of one or both of its terminal hydroxyl groups. This process converts the -OH group into a more reactive functional group, enabling efficient coupling to a target molecule.

A robust and common method for preparing the linker for conjugation to primary amines (e.g., lysine residues on proteins, N-termini of peptides) involves a two-step process: converting the hydroxyl group to a tosylate, which is a good leaving group, and then converting the tosylate to a carboxylic acid. The resulting Propanol-PEG4-CH2COOH can then be activated using standard carbodiimide chemistry.

Experimental Protocol 1: Synthesis of Propanol-PEG4-CH2COOH

This protocol details the mono-activation of the linker, which is often desired to create a heterobifunctional linker.

Part A: Mono-tosylation of this compound

  • Dissolve Reactants: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool Reaction: Cool the solution to 0°C using an ice bath.

  • Add Base: Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Add Tosyl Chloride: Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quench and Wash: Quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry and Purify: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Propanol-PEG4-CH2OTs.

Part B: Conversion to Carboxylic Acid

  • Nitrile Formation: Dissolve the purified Propanol-PEG4-CH2OTs (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.5 equivalents) and heat the reaction to 60°C for 4-6 hours.

  • Extraction: Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.

  • Hydrolysis: Dissolve the crude nitrile product in a 2:1 mixture of ethanol and water. Add sodium hydroxide (NaOH, 5 equivalents) and reflux the mixture for 12 hours.

  • Acidification and Extraction: Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl. Extract the final product, Propanol-PEG4-CH2COOH, with DCM.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylated product.

  • Characterization: Confirm the structure by ¹H NMR and Mass Spectrometry.

G start This compound step1 Mono-tosylation (Tosyl Chloride, Pyridine) start->step1 intermediate1 Propanol-PEG4-CH2OTs step1->intermediate1 step2 Nitrile Formation (NaCN in DMSO) intermediate1->step2 intermediate2 Propanol-PEG4-CH2CN step2->intermediate2 step3 Hydrolysis (NaOH, Reflux) intermediate2->step3 product Propanol-PEG4-CH2COOH step3->product

Caption: Workflow for converting the hydroxyl group to a carboxylic acid.

Conjugation Protocols

Once activated, the Propanol-PEG4 linker is ready for conjugation to a target molecule. The following protocols describe common conjugation reactions.

This is one of the most widely used methods for conjugating a carboxylated molecule to a primary amine. The reaction forms a stable amide bond.

Experimental Protocol 2: Conjugation of Propanol-PEG4-CH2COOH to an Amine-Containing Molecule

  • Prepare Reactants: Allow all reagents to warm to room temperature. Prepare a stock solution of Propanol-PEG4-CH2COOH in anhydrous DMSO or DMF. Prepare the amine-containing target molecule (e.g., protein, peptide) in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • Activate Carboxylic Acid: In a separate tube, dissolve Propanol-PEG4-CH2COOH (1 equivalent), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents), and N-Hydroxysuccinimide (NHS, 1.5 equivalents) in an appropriate buffer (e.g., MES buffer, pH 5-6).

  • Incubate: Stir the activation reaction at room temperature for 15-30 minutes.

  • Conjugation Reaction: Add the activated PEG solution to the solution containing the amine-containing molecule. For optimal results, the pH of the reaction should be adjusted to 7.2-8.0.

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding an amine-containing buffer such as Tris or hydroxylamine to quench any unreacted NHS-activated PEG.

  • Purification: Purify the final conjugate to remove excess reagents and byproducts.

G peg_cooh Propanol-PEG4-CH2COOH edc_nhs EDC / NHS (pH 5-6) peg_cooh->edc_nhs activated_peg NHS-activated PEG Ester edc_nhs->activated_peg activated_peg->dummy target_amine Target Molecule (R-NH2) conjugation Amine Coupling (pH 7.2-8.0) target_amine->conjugation final_product Final Conjugate (Amide Bond) conjugation->final_product dummy->conjugation

Caption: EDC/NHS conjugation workflow for amine coupling.

The terminal hydroxyl group of this compound can be directly conjugated to a carboxylic acid via Fischer esterification or by using coupling agents like dicyclohexylcarbodiimide (DCC).

Experimental Protocol 3: DCC-Mediated Esterification

  • Activate Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent), DCC (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous DCM.

  • Incubate: Stir the activation mixture at room temperature for 30 minutes.

  • Add PEG Linker: Add a solution of this compound (1 equivalent) in anhydrous DCM to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor progress by TLC.

  • Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the crude product using column chromatography to obtain the final ester conjugate.

Data Presentation: Summary of Chemistries and Methods

The selection of an appropriate activation and conjugation chemistry, along with subsequent purification and characterization, is crucial for success. The tables below summarize key information.

Table 1: Summary of this compound Activation & Conjugation Chemistries

Activation/Conjugation MethodKey ReagentsTarget Functional Group on MoleculeResulting Linkage
Carboxylation + EDC/NHS Tosyl Chloride, NaCN, NaOH, EDC, NHSAmine (-NH₂)Amide
DCC-Mediated Esterification DCC, DMAPCarboxylic Acid (-COOH)Ester
Fischer Esterification Strong Acid Catalyst (e.g., H₂SO₄)Carboxylic Acid (-COOH)Ester
Activation with DSC N,N'-Disuccinimidyl carbonate (DSC)Amine (-NH₂)Carbamate

Table 2: Common Purification Methods for PEG Conjugates

Purification MethodPrinciple of SeparationTypical Use Case
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size)Removing unreacted small molecules (PEG, reagents); separating native protein from larger PEGylated protein.
Ion Exchange Chromatography (IEX) Surface chargeSeparating native protein from PEGylated forms, as PEGylation can shield surface charges.
Reverse Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution separation of conjugate from unreacted protein and free PEG.
Hydrophobic Interaction (HIC) Hydrophobicity (milder than RP-HPLC)Supplementary method to IEX for purifying proteins that are difficult to separate otherwise.
Dialysis Size-based diffusionRemoving small molecule reagents and byproducts (e.g., EDC, NHS, salts) from a macromolecular conjugate.

Table 3: Common Characterization Techniques for PEG Conjugates

Analytical MethodInformation Provided
Mass Spectrometry (MS) Confirms covalent attachment and provides the molecular weight of the final conjugate.
Nuclear Magnetic Resonance (NMR) Confirms the structure of the linker and the final conjugate, especially for small molecule conjugations.
High-Performance Liquid Chromatography (HPLC) Assesses purity and can quantify the amount of conjugate versus starting materials.
SDS-PAGE Visualizes the increase in molecular weight for protein conjugations.
UV-Vis Spectroscopy Can confirm conjugation if the attached molecule has a characteristic absorbance profile (e.g., folic acid).

Application Example: PROTAC Synthesis

This compound is a key building block for PROTACs, where it serves as the flexible linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The synthetic strategy often involves sequential conjugation, where one end of the activated PEG linker is reacted with the first ligand, followed by purification and then reaction of the other end with the second ligand.

G cluster_protac PROTAC Structure E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC Molecule E3_Ligase->PROTAC binds Target_Protein Target Protein Target_Protein->PROTAC binds E3_Ligand E3 Ligand Linker Propanol-PEG4 Linker E3_Ligand->Linker Target_Ligand Target Ligand Linker->Target_Ligand

Caption: Conceptual diagram of a PROTAC utilizing a PEG linker.

References

Application Notes and Protocols for the Use of Propanol-PEG4-CH2OH in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propanol-PEG4-CH2OH in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

A critical component of a PROTAC is the linker that connects the POI-binding ligand (warhead) to the E3 ligase-binding ligand. The nature of the linker—its length, flexibility, and physicochemical properties—profoundly influences the efficacy of the resulting PROTAC.[5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and cell permeability.

This compound is a bifunctional PEG-based linker that offers a flexible and hydrophilic spacer. Its structure, 4,7,10,13-Tetraoxahexadecane-1,16-diol, provides two terminal hydroxyl groups that can be chemically modified for conjugation to the warhead and the E3 ligase ligand. The defined length of the PEG4 chain provides a good starting point for optimizing the spatial orientation of the two ligands to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

These application notes provide a comprehensive guide to the utilization of the this compound linker in the design, synthesis, and evaluation of novel PROTACs.

Data Presentation: A Hypothetical Case Study of a BRD4-Targeting PROTAC

To illustrate the application of the this compound linker, we present a hypothetical case study focused on the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target in oncology. The hypothetical PROTAC, hereafter referred to as BRD4-PEG4-CRBN , is designed to recruit BRD4 to the Cereblon (CRBN) E3 ligase.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number156868-17-6
Molecular FormulaC12H26O6
Molecular Weight266.33 g/mol
AppearanceLiquid or solid
SolubilitySoluble in water and most organic solvents

Table 2: Representative Quantitative Data for BRD4-PEG4-CRBN

ParameterAssay TypeValue
Binding Affinity (Kd)
BRD4-PEG4-CRBN to BRD4 (BD1)Surface Plasmon Resonance (SPR)25 nM
BRD4-PEG4-CRBN to CRBNSurface Plasmon Resonance (SPR)150 nM
Ternary Complex Formation
Cooperativity (α)Surface Plasmon Resonance (SPR)5
Cellular Degradation
DC50 (BRD4 degradation)Western Blot (HeLa cells, 24h)10 nM
Dmax (BRD4 degradation)Western Blot (HeLa cells, 24h)>95%

Note: The data presented in Table 2 is illustrative and representative of typical values for effective BRD4-targeting PROTACs. Actual values for a PROTAC synthesized with this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of BRD4-PEG4-CRBN PROTAC

This protocol outlines a potential synthetic route for conjugating a BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle, "JQ1-COOH") and a CRBN ligand (e.g., Pomalidomide with a hydroxyl handle, "Pomalidomide-OH") using the this compound linker. This synthesis involves a two-step process: monosubstitution of the linker followed by conjugation to the second ligand.

Step 1a: Monotosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq) in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-tosylated PEG linker by flash column chromatography.

Step 1b: Conjugation of JQ1-COOH to the Mono-tosylated Linker

  • Dissolve the mono-tosylated PEG linker (1.0 eq) and JQ1-COOH (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) (3.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product, JQ1-PEG4-CH2OH, by flash column chromatography.

Step 2: Conjugation of Pomalidomide-OH to JQ1-PEG4-CH2OH (Mitsunobu Reaction)

  • Dissolve JQ1-PEG4-CH2OH (1.0 eq), Pomalidomide-OH (1.1 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the final PROTAC, BRD4-PEG4-CRBN, by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • HeLa cells (or another appropriate cell line expressing BRD4 and CRBN)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • BRD4-PEG4-CRBN PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment: Prepare serial dilutions of BRD4-PEG4-CRBN in cell culture medium (e.g., from 0.1 nM to 10 µM). Treat the cells with the different concentrations of the PROTAC or vehicle (DMSO) for 24 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes how to assess the formation of the BRD4-PROTAC-CRBN ternary complex and determine the binding affinities and cooperativity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant purified BRD4 (BD1 domain) and CRBN-DDB1 complex

  • BRD4-PEG4-CRBN PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit for protein immobilization

Procedure:

  • Protein Immobilization: Immobilize the CRBN-DDB1 complex onto the surface of an SPR sensor chip via amine coupling according to the manufacturer's instructions.

  • Binary Affinity Measurement (PROTAC to CRBN):

    • Inject a series of concentrations of the BRD4-PEG4-CRBN PROTAC over the immobilized CRBN surface.

    • Measure the binding response at each concentration.

    • Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (Kd).

  • Binary Affinity Measurement (PROTAC to BRD4):

    • Immobilize BRD4 on a separate sensor chip flow cell.

    • Inject a series of concentrations of the BRD4-PEG4-CRBN PROTAC over the immobilized BRD4 surface to determine the Kd.

  • Ternary Complex Formation and Cooperativity:

    • Inject a constant, saturating concentration of BRD4 over the immobilized CRBN surface in the presence of varying concentrations of the BRD4-PEG4-CRBN PROTAC.

    • Alternatively, pre-incubate BRD4 with varying concentrations of the PROTAC before injecting the mixture over the CRBN surface.

    • Measure the binding response. An enhanced binding response compared to the sum of the binary interactions indicates the formation of a ternary complex.

    • The cooperativity factor (α) can be calculated using the formula: α = (Kd of PROTAC to CRBN * Kd of BRD4-PROTAC complex to CRBN) / (Kd of PROTAC to BRD4 * Kd of BRD4 to PROTAC-CRBN complex). A value of α > 1 indicates positive cooperativity.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (BRD4-PEG4-CRBN) POI Target Protein (BRD4) PROTAC->POI binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome E3_Ligase->Ternary_Complex Ternary_Complex->POI brings into proximity Ub_Chain Poly-ubiquitin Chain Ternary_Complex->Ub_Chain ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruitment Ub_Chain->POI Ub_Chain->Proteasome recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments degradation

Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation PROTAC Evaluation cluster_optimization Lead Optimization s1 Design PROTAC (Warhead-Linker-E3 Ligand) s2 Synthesize PROTAC using This compound s1->s2 s3 Purify & Characterize (HPLC, LC-MS, NMR) s2->s3 e1 Biophysical Assays (e.g., SPR, ITC, BLI) s3->e1 Purified PROTAC e4 Cell-Based Degradation Assays (Western Blot) s3->e4 e6 Selectivity Profiling (Quantitative Proteomics) s3->e6 e2 Determine Binary Affinities (Kd to POI & E3 Ligase) e1->e2 e3 Assess Ternary Complex Formation & Cooperativity (α) e2->e3 o1 Analyze Structure-Activity Relationship (SAR) e3->o1 e5 Determine DC50 & Dmax e4->e5 e5->o1 e7 Identify Off-Targets e6->e7 e7->o1 o2 Optimize Linker, Warhead, or E3 Ligand o1->o2 o2->s1 Iterative Redesign PROTAC_Components cluster_warhead Warhead cluster_linker Linker cluster_e3_ligand E3 Ligase Ligand PROTAC PROTAC Molecule Warhead_Ligand POI Ligand (e.g., JQ1) PROTAC->Warhead_Ligand Linker_Molecule This compound PROTAC->Linker_Molecule E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) PROTAC->E3_Ligand POI Target Protein (e.g., BRD4) Warhead_Ligand->POI Binds to Linker_Molecule->Warhead_Ligand Connects Linker_Molecule->E3_Ligand Connects E3_Enzyme E3 Ligase (e.g., CRBN) E3_Ligand->E3_Enzyme Recruits

References

Application Notes and Protocols for Propanol-PEG4-CH2OH in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propanol-PEG4-CH2OH in PROTAC Technology

This compound is a hydrophilic, tetra-ethylene glycol (PEG4)-based bifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs), particularly those implicated in cancer.[5]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. The this compound linker, with its defined length and hydrophilic nature, offers a versatile scaffold for the rational design and synthesis of potent and selective protein degraders.

These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs for cancer research, including synthetic protocols, methods for biological evaluation, and representative data.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein by the 26S proteasome. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (e.g., using this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein of Interest (POI) (e.g., BRD4, KRAS) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ternary->PROTAC Release (Catalytic Cycle) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action

Application: Synthesis of a Hypothetical BRD4-Targeting PROTAC ("PROTAC-BRD4-PEG4")

This section outlines the synthesis of a hypothetical PROTAC, "PROTAC-BRD4-PEG4," targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-validated cancer target. The synthesis utilizes a known BRD4 inhibitor (JQ1 derivative), the this compound linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of PROTAC-BRD4-PEG4 Start Starting Materials: - JQ1-acid - this compound - VHL-ligand-amine Step1 Step 1: Coupling of JQ1-acid and this compound (Esterification or Amidation) Start->Step1 Intermediate1 Intermediate: JQ1-PEG4-OH Step1->Intermediate1 Step2 Step 2: Activation of the terminal hydroxyl group (e.g., Mesylation or Tosylation) Intermediate1->Step2 Intermediate2 Intermediate: JQ1-PEG4-OMs Step2->Intermediate2 Step3 Step 3: Nucleophilic substitution with VHL-ligand-amine Intermediate2->Step3 Final_PROTAC Final Product: PROTAC-BRD4-PEG4 Step3->Final_PROTAC Purification Purification and Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Figure 2: Synthetic Workflow for PROTAC-BRD4-PEG4
Experimental Protocol: Synthesis of PROTAC-BRD4-PEG4

Materials:

  • JQ1-carboxylic acid

  • This compound

  • VHL ligand with a free amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Standard workup and purification reagents (solvents, silica gel, etc.)

Procedure:

  • Step 1: Synthesis of JQ1-PEG4-OH:

    • Dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by flash column chromatography to yield JQ1-PEG4-OH.

  • Step 2: Synthesis of JQ1-PEG4-OMs:

    • Dissolve JQ1-PEG4-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C and add TEA (1.5 eq).

    • Add MsCl (1.2 eq) dropwise and stir at 0°C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude JQ1-PEG4-OMs, which can be used in the next step without further purification.

  • Step 3: Synthesis of PROTAC-BRD4-PEG4:

    • Dissolve the crude JQ1-PEG4-OMs (1.0 eq) and the VHL-ligand-amine (1.1 eq) in anhydrous DMF.

    • Add a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at 50-60°C for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the final PROTAC-BRD4-PEG4.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Biological Evaluation of PROTAC-BRD4-PEG4

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation of PROTAC-BRD4-PEG4 cluster_invitro cluster_invivo Start Synthesized PROTAC-BRD4-PEG4 InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies InVitro->InVivo WB Western Blot (BRD4 Degradation) InVitro->WB Via Cell Viability Assay (e.g., MTT, CellTiter-Glo) InVitro->Via Apop Apoptosis Assay (e.g., Annexin V/PI) InVitro->Apop Xeno Xenograft Tumor Model InVivo->Xeno PK Pharmacokinetics InVivo->PK Data Data Analysis and Interpretation WB->Data Via->Data Apop->Data Xeno->Data PK->Data

Figure 3: Workflow for Biological Evaluation
Quantitative Data Summary

The following tables present representative data for a hypothetical BRD4-targeting PROTAC with a short-chain PEG linker, analogous to what might be expected for PROTAC-BRD4-PEG4.

Table 1: In Vitro Degradation and Anti-proliferative Activity

Cell LineTarget ProteinDC50 (nM)aDmax (%)bIC50 (nM)c
MCF-7 (Breast Cancer)BRD415>9025
HeLa (Cervical Cancer)BRD420>9030
MDA-MB-231 (Breast Cancer)BRD412>9522
Normal FibroblastsBRD4>1000<10>5000
  • a DC50: Half-maximal degradation concentration.

  • b Dmax: Maximum degradation percentage.

  • c IC50: Half-maximal inhibitory concentration for cell viability.

Table 2: In Vivo Anti-tumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2
PROTAC-BRD4-PEG42545-1
PROTAC-BRD4-PEG45078-3
Experimental Protocols for Biological Evaluation

1. Western Blot for BRD4 Degradation

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-BRD4-PEG4 for a specified time (e.g., 24 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Use a loading control (e.g., GAPDH or β-actin) for normalization.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC-BRD4-PEG4 and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with PROTAC-BRD4-PEG4 at concentrations around the IC50 value for 48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 106 MDA-MB-231 cells) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: When the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer PROTAC-BRD4-PEG4 or vehicle control via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

BRD4 Signaling Pathway in Cancer

BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes, such as c-MYC. By degrading BRD4, PROTACs can effectively suppress the transcription of these cancer-driving genes.

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation PolII RNA Polymerase II PTEFb->PolII Activates Oncogenes Oncogenes (e.g., c-MYC) PolII->Oncogenes Transcribes Proliferation Cell Proliferation, Survival, and Growth Oncogenes->Proliferation Transcription Transcription PROTAC PROTAC-BRD4-PEG4 PROTAC->BRD4 Induces

Figure 4: Simplified BRD4 Signaling Pathway in Cancer

Conclusion

This compound serves as a valuable and versatile linker for the construction of PROTACs in cancer research. Its defined length and hydrophilic properties can contribute to favorable pharmacokinetic and pharmacodynamic properties of the resulting PROTACs. The provided protocols and representative data offer a framework for the synthesis and evaluation of novel protein degraders using this linker, paving the way for the development of new cancer therapeutics.

References

Application Note: Covalent Linkage of Propanol-PEG4-CH2OH to a Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, enhance solubility and stability, and reduce immunogenicity. Propanol-PEG4-CH2OH is a linear, bifunctional PEG linker with terminal hydroxyl groups.[1][2] While the hydroxyl groups themselves are not reactive towards biomolecules under physiological conditions, they can be chemically activated to facilitate covalent conjugation to a target protein.[3][4][5]

This application note provides a detailed experimental protocol for the activation of this compound and its subsequent covalent linkage to a target protein. The protocol covers the activation of the terminal hydroxyl groups, the conjugation reaction with the protein, and the purification and characterization of the resulting PEGylated protein conjugate.

Principle of Covalent Attachment

The covalent attachment of this compound to a target protein is a two-step process:

  • Activation of the PEG Linker: The terminal hydroxyl groups of the this compound are chemically activated to create more reactive functional groups. A common and effective method is tosylation, which involves reacting the hydroxyl groups with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form highly reactive tosylate esters.

  • Conjugation to the Target Protein: The activated PEG linker (Propanol-PEG4-ditosylate) is then reacted with nucleophilic functional groups on the surface of the target protein. The most common targets for PEGylation are the primary amine groups (-NH2) found on the side chain of lysine residues and at the N-terminus of the protein. The tosyl group is an excellent leaving group, facilitating the formation of a stable covalent bond between the PEG linker and the protein.

Experimental Protocols

Materials
  • This compound

  • Target Protein

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

  • Analytical instruments (SDS-PAGE system, Mass Spectrometer, HPLC)

Part 1: Activation of this compound (Tosylation)

This protocol details the conversion of the terminal hydroxyl groups of this compound to reactive tosylates.

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (2.5 equivalents) to the solution with continuous stirring.

  • In a separate container, dissolve p-toluenesulfonyl chloride (TsCl) (2.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the this compound solution over 30 minutes while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 12-16 hours.

  • Quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the activated Propanol-PEG4-ditosylate.

  • Verify the structure and purity of the activated PEG linker using ¹H NMR and mass spectrometry.

Part 2: Conjugation of Activated PEG to the Target Protein

This protocol outlines the procedure for conjugating the activated Propanol-PEG4-ditosylate to the primary amine groups of the target protein.

  • Dissolve the target protein in the reaction buffer to a final concentration of 5-10 mg/mL.

  • Dissolve the activated Propanol-PEG4-ditosylate in a small amount of a water-miscible organic solvent (e.g., DMSO) and then add it to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 20:1 is recommended.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Incubate for an additional 30 minutes to hydrolyze any remaining reactive PEG tosylates.

Part 3: Purification of the PEGylated Protein

Purification is crucial to remove unreacted PEG, unconjugated protein, and reaction byproducts. Size-exclusion chromatography (SEC) is a common and effective method for separating the larger PEGylated protein from smaller molecules.

  • Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the SEC column.

  • Elute the protein fractions and collect them based on the chromatogram. The PEGylated protein is expected to elute earlier than the unconjugated protein due to its larger hydrodynamic radius.

  • Pool the fractions containing the purified PEGylated protein.

  • Concentrate the purified protein solution if necessary using an appropriate method (e.g., centrifugal ultrafiltration).

Other purification techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for higher purity or to separate different PEGylated species.

Part 4: Characterization of the PEGylated Protein

The extent and sites of PEGylation should be thoroughly characterized.

  • SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the PEGylated conjugate. This will confirm the covalent attachment of the PEG linker and can help determine the number of PEG chains attached per protein molecule (degree of PEGylation).

  • HPLC Analysis: Reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.

Data Presentation

The following tables summarize the expected quantitative data from the PEGylation experiment.

Table 1: Reaction Parameters

ParameterValue
Protein Concentration5 mg/mL
Molar Ratio (PEG:Protein)20:1
Reaction Time3 hours
Reaction TemperatureRoom Temperature
Quenching Agent1 M Tris-HCl, pH 8.0

Table 2: Purification and Characterization Results

AnalysisUnmodified ProteinPEGylated Protein
SDS-PAGE (Apparent MW) X kDa> X kDa (with a noticeable shift)
Mass Spectrometry (Actual MW) Y DaY + (n * 266.33) Da
SEC-HPLC (Retention Time) Z min< Z min
Yield -To be determined experimentally

Note: X, Y, and Z represent the values for the unmodified protein. 'n' is the number of attached PEG molecules. The molecular weight of this compound is 266.33 g/mol .

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Part 1: PEG Activation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization A1 This compound A2 Tosylation Reaction (TsCl, Pyridine) A1->A2 A3 Activated PEG-ditosylate A2->A3 C2 Conjugation Reaction A3->C2 C1 Target Protein C1->C2 C3 Quenching C2->C3 P1 Crude Reaction Mixture C3->P1 P2 Size-Exclusion Chromatography (SEC) P1->P2 P3 Purified PEG-Protein P2->P3 CH1 SDS-PAGE P3->CH1 CH2 Mass Spectrometry P3->CH2 CH3 HPLC P3->CH3

Caption: Overall experimental workflow from PEG activation to final characterization.

Logical Relationship of Key Steps

logical_relationship start Start peg_activation Activate PEG (Tosylation) start->peg_activation protein_prep Prepare Protein Solution start->protein_prep conjugation Conjugate Activated PEG to Protein peg_activation->conjugation protein_prep->conjugation purification Purify Conjugate (e.g., SEC) conjugation->purification characterization Characterize (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end

Caption: Logical flow of the key experimental stages for protein PEGylation.

References

Application Notes and Protocols for Propanol-PEG4-CH2OH in Neurodegenerative Disease Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG4-CH2OH is a hydrophilic, flexible linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality with significant potential for the treatment of neurodegenerative diseases. Unlike traditional inhibitors, PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This approach is particularly promising for neurodegenerative disorders, which are often characterized by the accumulation of misfolded and aggregated proteins such as α-synuclein in Parkinson's disease, and Tau in Alzheimer's disease.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two. The linker's length, composition, and flexibility are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. The this compound linker, with its polyethylene glycol (PEG) chain, offers good solubility and favorable pharmacokinetic properties, making it an attractive choice for PROTAC design in the context of neurodegenerative diseases.

Application: Targeted Degradation of α-Synuclein

This document provides detailed application notes and protocols for a representative PROTAC utilizing a PEG4 linker, structurally analogous to this compound, for the targeted degradation of α-synuclein, a protein centrally implicated in Parkinson's disease. The example PROTAC, hereafter referred to as "α-Syn-PROTAC-PEG4," is composed of a benzothiazole-aniline warhead that binds to α-synuclein, a PEG4 linker, and an arginine-based ligand that recruits the UBR1 E3 ligase.

Data Presentation

The following tables summarize the quantitative data for the α-Syn-PROTAC-PEG4 and related PROTACs with varying linker lengths.

Table 1: In Vitro Degradation of α-Synuclein (A53T mutant) in Mammalian Cells

PROTAC CandidateLinkerDC50 (µM)Dmax (%)
Arg-PEG1-Tα-synPEG10.28 ± 0.07~90.5
Arg-PEG3-Tα-synPEG3Not specifiedNot specified
Arg-PEG4-Tα-syn PEG4 Not specified Significant degradation

DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved. Data is representative of studies on arginine-based α-synuclein PROTACs.

Experimental Protocols

Protocol 1: In Vitro α-Synuclein Degradation Assay

Objective: To determine the efficacy of α-Syn-PROTAC-PEG4 in degrading α-synuclein in a cellular context.

Materials:

  • Human embryonic kidney (HEK293) cells stably overexpressing α-synuclein (wild-type or A53T mutant)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • α-Syn-PROTAC-PEG4 (and other PROTACs for comparison)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Primary antibodies: anti-α-synuclein, anti-β-actin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture HEK293 cells expressing α-synuclein in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment:

    • Prepare stock solutions of the PROTACs in DMSO.

    • Dilute the PROTACs to the desired final concentrations in cell culture medium.

    • Treat the cells with varying concentrations of α-Syn-PROTAC-PEG4 (e.g., 0.1, 0.5, 1, 5 µM) for 48 hours. Include a vehicle-only control (DMSO).

    • To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.

  • Cell Lysis:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against α-synuclein and β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for α-synuclein and normalize to the β-actin loading control. Calculate the percentage of α-synuclein degradation relative to the vehicle-treated control.

Protocol 2: Evaluation of α-Syn-PROTAC-PEG4 in a C. elegans Model of α-Synucleinopathy

Objective: To assess the in vivo efficacy of α-Syn-PROTAC-PEG4 in reducing α-synuclein aggregation and toxicity.

Materials:

  • C. elegans strain expressing human α-synuclein in muscle cells.

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 strain.

  • α-Syn-PROTAC-PEG4.

  • DMSO.

  • M9 buffer.

  • Fluorescence microscope.

Procedure:

  • Preparation of PROTAC Plates:

    • Prepare NGM agar plates seeded with E. coli OP50.

    • Prepare a stock solution of α-Syn-PROTAC-PEG4 in DMSO.

    • Add the PROTAC solution to the surface of the NGM plates to achieve the desired final concentrations. Allow the plates to dry.

  • Synchronization of C. elegans: Synchronize the worm population to obtain a population of L1 larvae.

  • Treatment: Transfer the synchronized L1 larvae to the PROTAC-containing and control plates.

  • Analysis of α-Synuclein Aggregation:

    • At different time points (e.g., day 3, 5, and 7 of adulthood), immobilize the worms.

    • Visualize and quantify the α-synuclein aggregates in the muscle cells using a fluorescence microscope.

  • Analysis of Toxicity (Motility Assay):

    • Measure the motility of the worms (e.g., body bends per minute) as a readout for α-synuclein-induced toxicity.

    • Compare the motility of PROTAC-treated worms to control worms.

  • Data Analysis: Statistically analyze the differences in α-synuclein aggregate counts and motility between the treated and control groups.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI α-Synuclein (Target Protein) PROTAC α-Syn-PROTAC-PEG4 POI->PROTAC Binds to Warhead Ternary POI-PROTAC-E3 E3 UBR1 (E3 Ligase) E3->PROTAC Binds to E3 Ligand Ub Ubiquitin Ternary->Ub Recruits Ub_POI Polyubiquitinated α-Synuclein Ub->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: Mechanism of α-synuclein degradation by α-Syn-PROTAC-PEG4.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo (C. elegans) Protocol start_vitro Seed HEK293 cells (α-synuclein expressing) treat Treat with α-Syn-PROTAC-PEG4 start_vitro->treat lyse Cell Lysis treat->lyse wb Western Blot for α-synuclein levels lyse->wb end_vitro Quantify Degradation wb->end_vitro start_vivo Synchronize C. elegans (α-synuclein expressing) treat_vivo Expose to α-Syn-PROTAC-PEG4 on NGM plates start_vivo->treat_vivo analyze_agg Analyze α-synuclein aggregates treat_vivo->analyze_agg analyze_mot Assess Motility (Toxicity) treat_vivo->analyze_mot end_vivo Evaluate In Vivo Efficacy analyze_agg->end_vivo analyze_mot->end_vivo

Caption: Experimental workflow for evaluating α-Syn-PROTAC-PEG4.

Application Notes and Protocols for Propanol-PEG4-CH2OH in Specific E3 Ligase Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.[1][2]

Propanol-PEG4-CH2OH is a flexible, hydrophilic linker composed of a four-unit polyethylene glycol (PEG) chain.[3][4][5] The PEG component enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule. This document provides detailed application notes and experimental protocols for utilizing the this compound linker in the development of PROTACs for specific E3 ligase engagement.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ubiquitination Ubiquitination PROTAC POI-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin PROTAC->Ub Facilitates Transfer POI Protein of Interest (POI) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruits Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades PROTAC_Molecule PROTAC (with this compound linker) PROTAC_Molecule->POI PROTAC_Molecule->E3_Ligase Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Linker Step1 Step 1: Mono-functionalization of Linker Start->Step1 Step2 Step 2: Coupling to POI Ligand Step1->Step2 Step3 Step 3: Coupling to E3 Ligase Ligand Step2->Step3 End Final PROTAC Molecule Step3->End CoIP_Workflow cluster_coip Co-Immunoprecipitation Workflow A 1. Cell Treatment (PROTAC or Vehicle) B 2. Cell Lysis A->B C 3. Immunoprecipitation (with anti-E3 Ligase Ab) B->C D 4. Washing C->D E 5. Elution D->E F 6. Western Blot Analysis (Probe for POI and E3 Ligase) E->F

References

Troubleshooting & Optimization

Troubleshooting low yield in Propanol-PEG4-CH2OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Propanol-PEG4-CH2OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield of my target product, this compound. What are the most common causes?

A1: Low yield in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors. The most common issues include:

  • Incomplete Deprotonation: The initial step of deprotonating 1-propanol to form the sodium propanoxide nucleophile may be inefficient. This can be due to an insufficient amount of base, a weak base, or the presence of moisture which consumes the base.[1]

  • Competing Elimination Reaction (E2): The primary competing side reaction is the E2 elimination of the activated PEG4 reactant, which produces an alkene instead of the desired ether. This is especially prevalent with secondary or sterically hindered leaving groups and at higher temperatures.[2][3]

  • Poor Quality of Starting Materials: The purity of your tetraethylene glycol (PEG4) derivative is critical. The presence of unreacted starting diol or di-activated PEG4 can lead to complex mixtures and reduce the yield of the desired mono-ether product.

  • Suboptimal Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the ratio of substitution (SN2) to elimination (E2) products.[2] Polar aprotic solvents are generally preferred for SN2 reactions.[3]

  • Issues During Workup and Purification: PEGylated molecules can be challenging to purify due to their polarity and tendency to streak on silica gel. Product loss during aqueous workup (if the product has some water solubility) or inefficient chromatographic separation can artificially lower the isolated yield.

Q2: My reaction seems to be incomplete, and I am recovering a significant amount of my activated PEG4 starting material. What could be the problem?

A2: Recovering the activated PEG4 starting material points towards a problem with the nucleophile (propanoxide). The likely culprits are:

  • Insufficient Base: Ensure you are using at least a stoichiometric equivalent of a strong base like sodium hydride (NaH) to deprotonate the propanol. It's common to use a slight excess (e.g., 1.1-1.2 equivalents).

  • Moisture Contamination: Sodium hydride reacts violently with water. The presence of even trace amounts of moisture in your propanol, solvent, or reaction flask will consume the NaH, preventing the formation of the propanoxide nucleophile. Always use anhydrous solvents and dry glassware.

  • Incomplete Deprotonation Time/Temperature: Allow sufficient time for the deprotonation to complete. When using NaH, the evolution of hydrogen gas should cease before you add the activated PEG4. Gentle warming can sometimes facilitate this process, but it should be done cautiously.

Q3: I see a significant amount of a non-polar byproduct in my crude NMR/TLC. What is it likely to be?

A3: A common non-polar byproduct is the alkene resulting from the E2 elimination of your activated PEG4 reactant (e.g., Tetraethylene glycol mono-tosylate). This side reaction is favored by:

  • High Temperatures: Running the reaction at elevated temperatures increases the rate of elimination relative to substitution.

  • Sterically Hindered Base: While propanoxide is not particularly bulky, using a more hindered alcohol would increase elimination.

  • Secondary Leaving Group: The Williamson ether synthesis works best with primary alkyl halides or tosylates. If your leaving group is on a secondary carbon, elimination will be a significant competing pathway.

To minimize this, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (starting at room temperature is common) and ensure your leaving group is on a primary carbon.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low-yield issues in your synthesis.

G start Low Yield of This compound check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Significant Starting Material Recovered? check_sm->sm_present byproduct Unknown Byproduct Observed? sm_present->byproduct No deprotonation Issue with Nucleophile Generation (Propanoxide) sm_present->deprotonation Yes elimination Likely E2 Elimination Byproduct byproduct->elimination Yes (Non-polar) complex_mix Complex Mixture / Low Mass Balance byproduct->complex_mix No / Multiple Spots check_base Verify Base Stoichiometry (>1.0 eq) deprotonation->check_base check_moisture Ensure Anhydrous Conditions (Dry Solvent, Glassware, N2 atm) deprotonation->check_moisture check_time Allow Sufficient Deprotonation Time (Wait for H2 evolution to cease) deprotonation->check_time check_temp Lower Reaction Temperature elimination->check_temp check_leaving_group Confirm Primary Leaving Group elimination->check_leaving_group check_peg_purity Verify Purity of Activated PEG4 (Absence of diol / di-tosylate) complex_mix->check_peg_purity check_workup Optimize Workup & Purification (e.g., different chromatography) complex_mix->check_workup

Caption: A troubleshooting decision tree for low-yield this compound synthesis.

Reaction Pathway and Side Reaction

The desired synthesis of this compound proceeds via an Sₙ2 mechanism, which competes with an E2 elimination side reaction.

G cluster_reactants Reactants cluster_products Pathways Propanoxide CH3CH2CH2O- Na+ (Nucleophile) SN2_Product This compound (Desired Ether) Propanoxide->SN2_Product SN2 Attack (Favored by low temp, polar aprotic solvent) E2_Product HO-PEG3-CH=CH2 (Alkene Byproduct) Propanoxide->E2_Product E2 Elimination (Favored by high temp) PEG_OTs TsO-PEG4-OH (Electrophile)

Caption: Competing Sₙ2 (Substitution) and E2 (Elimination) pathways.

Experimental Protocols

Protocol 1: Synthesis of Tetraethylene Glycol Mono-p-toluenesulfonate (TsO-PEG4-OH)

This protocol describes the activation of one of the terminal hydroxyl groups on tetraethylene glycol.

Materials:

  • Tetraethylene glycol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (0.9 eq to favor mono-substitution)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tetraethylene glycol in a minimal amount of pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in DCM dropwise. Using slightly less than one equivalent of TsCl minimizes the formation of the di-tosylated byproduct.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, gradient elution, e.g., ethyl acetate/hexanes) to isolate the mono-tosylated product from unreacted diol and di-tosylated byproduct.

Protocol 2: Synthesis of this compound

This protocol details the Williamson ether synthesis to form the final product.

Materials:

  • TsO-PEG4-OH (from Protocol 1) (1.0 eq)

  • 1-Propanol (used as solvent and reactant)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Saturated ammonium chloride solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous 1-propanol (and THF if used).

  • Carefully add the sodium hydride in portions at 0 °C. Caution: NaH is highly reactive and generates flammable H₂ gas.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours). This indicates the formation of sodium propanoxide.

  • Add a solution of TsO-PEG4-OH in a minimal amount of anhydrous THF to the propanoxide solution dropwise.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this may increase elimination.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

  • Extract the product with DCM. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. PEG compounds can be challenging; consider using a chloroform/methanol or DCM/methanol solvent system.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Yield

This table provides a general guide to how changing reaction parameters can affect the outcome. Specific yields are highly dependent on the exact substrates.

ParameterConditionExpected Impact on YieldRationale
Base NaH (Strong, non-nucleophilic)HighIrreversibly deprotonates the alcohol, maximizing nucleophile concentration.
NaOH / KOH (Strong)ModerateCan work, but equilibrium with water can be an issue if not perfectly anhydrous.
Solvent THF, Dioxane (Polar Aprotic)HighSolvates the cation, leaving a more reactive "naked" alkoxide anion for the Sₙ2 reaction.
Propanol (Protic)Moderate to LowCan be used as the solvent, but protic solvents can solvate the nucleophile via H-bonding, reducing its reactivity.
Temperature 0 °C to Room TempHigher Sₙ2:E2 RatioFavors the desired substitution reaction, which has a lower activation energy than elimination.
> 50 °C (Reflux)Increased E2 ByproductProvides sufficient energy to overcome the higher activation barrier of the elimination pathway.

Table 2: Common Starting Materials and Leaving Groups

PEG4-DerivativeLeaving Group (X)ReactivityPotential Issues
TsO -PEG4-OHTosylate (-OTs)ExcellentGold standard for this reaction; highly reliable.
MsO -PEG4-OHMesylate (-OMs)ExcellentSimilar reactivity to tosylate.
Br -PEG4-OHBromide (-Br)GoodGood leaving group, but tosylates are often easier to prepare from alcohols.
Cl -PEG4-OHChloride (-Cl)ModerateLess reactive than bromide or tosylate; may require harsher conditions.

References

PROTAC Technical Support Center: Optimizing Propanol-PEG4-CH2OH Linker Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing PROTACs with Propanol-PEG-CH2OH linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Propanol-PEG4-CH2OH linker in a PROTAC?

A1: The this compound linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][2][3] Its primary function is to bridge these two entities to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][4] The polyethylene glycol (PEG) component of the linker can enhance the PROTAC's solubility and permeability.

Q2: How does the length of the PEG linker, such as in a this compound, impact PROTAC efficacy?

A2: The length of the linker is a critical determinant of PROTAC efficacy. An optimal linker length is necessary to correctly orient the POI and the E3 ligase for efficient ubiquitination.

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: An excessively long linker might result in a non-productive ternary complex where the lysine residues on the target protein are not accessible to the E3 ligase for ubiquitination. It can also lead to an increased "hook effect".

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. To mitigate the hook effect:

  • Perform a wide dose-response experiment: Test your PROTAC over a broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximal degradation (Dmax) and to observe the bell-shaped curve characteristic of the hook effect.

  • Optimize linker design: A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable and potentially reducing the hook effect.

Q4: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't see any protein degradation. What could be the issue?

A4: This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Potential linker-related issues include:

  • Suboptimal linker length or rigidity: The linker may not be of the correct length or flexibility to allow for a conformation that leads to ubiquitination.

  • Poor physicochemical properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.

  • Unfavorable ternary complex conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no target protein degradation Suboptimal linker length preventing productive ternary complex formation.Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6).
Poor cell permeability of the PROTAC.Modify the linker to improve physicochemical properties, for example, by altering the number of PEG units.
Low expression of the target protein or E3 ligase in the cell line.Confirm the expression levels of both the target protein and the recruited E3 ligase using Western Blot or qPCR.
"Hook effect" observed (bell-shaped dose-response curve) Formation of non-productive binary complexes at high PROTAC concentrations.Perform a dose-response experiment with a wider and more granular concentration range to accurately determine the optimal concentration (DC50 and Dmax).
Low cooperativity in ternary complex formation.Modify the linker to enhance ternary complex stability. A more rigid linker may pre-organize the PROTAC into a more favorable conformation.
High variability in experimental results Inconsistent experimental setup.Standardize cell seeding density, PROTAC treatment duration, and lysis procedures. Use loading controls for Western blots to ensure equal protein loading.

Data Presentation

The optimal length of a PEG linker is target-dependent. Below are representative data from studies on different target proteins, illustrating the impact of PEG linker length on degradation efficacy.

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
12-29Submicromolar> 90%
21396
2929276
Data synthesized from literature.

Table 2: Impact of PEG Linker Length on Degradation of Bruton's tyrosine kinase (BTK)

Linker CompositionDC50 (nM)Dmax (%)
PEG2> 1000< 20%
PEG3150~60%
PEG425> 90%
PEG580~75%
Hypothetical data based on trends described in the literature.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The PROTAC mechanism of action leading to targeted protein degradation.

Troubleshooting_Workflow cluster_1 Troubleshooting Low PROTAC Efficacy Start Low/No Target Degradation Check_Binding Good Binary Binding? Start->Check_Binding Check_Ternary Ternary Complex Forms? Check_Binding->Check_Ternary Yes Check_Expression Verify Target/E3 Expression Check_Binding->Check_Expression No Optimize_Linker Optimize Linker Length & Composition Check_Ternary->Optimize_Linker No Check_Permeability Check Cell Permeability Check_Ternary->Check_Permeability Yes Success Improved Degradation Optimize_Linker->Success Check_Permeability->Success Check_Expression->Success

Caption: A logical workflow for troubleshooting low PROTAC efficacy.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values from the dose-response curves.

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the formation of the ternary complex in a biochemical assay.

Methodology:

  • Reagent Preparation:

    • Prepare purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).

    • Prepare a serial dilution of the PROTAC in assay buffer.

  • Assay Setup (in a 384-well plate):

    • Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.

    • Add the TR-FRET donor (e.g., anti-GST-Tb) and acceptor (e.g., anti-His-d2) reagents.

    • Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-enabled plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex. A bell-shaped curve may be observed, which is indicative of the "hook effect".

References

Technical Support Center: Propanol-PEG4-CH2OH PROTAC Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving solubility challenges with Propanol-PEG4-CH2OH-based PROTACs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based PROTAC poorly soluble, even with a PEG linker?

A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to improve hydrophilicity and water solubility, the overall solubility is a complex property influenced by all three components of the molecule: the warhead, the E3 ligase ligand, and the linker.[1][2][3][4] PROTACs are often large, complex "beyond Rule of Five" (bRo5) molecules.[4] If the warhead and E3 ligase ligand are highly hydrophobic, the hydrophilic contribution of a PEG4 linker may be insufficient to achieve desired aqueous solubility.

Q2: What is the primary role of the this compound linker?

A2: The this compound is a PEG-based linker used in the synthesis of PROTACs. Its primary roles are to covalently connect the target protein binder (warhead) and the E3 ligase ligand, and to improve the overall water solubility of the PROTAC molecule, which can affect cell permeability and oral absorption. The length and composition of the linker are critical as they influence the formation and stability of the ternary complex required for protein degradation.

Q3: What are the main formulation strategies to improve the solubility of poorly soluble PROTACs?

A3: Several formulation strategies can significantly enhance the solubility of PROTACs for in vitro and in vivo studies. Key approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC into a polymer matrix (like HPMCAS) prevents crystallization and can maintain a supersaturated state in solution, increasing bioavailability.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility of lipophilic PROTACs in aqueous media.

  • Use of Co-solvents: For in vitro assays, adding small percentages of biocompatible co-solvents such as DMSO, ethanol, or PEG 400 can help maintain solubility.

  • pH Adjustment: If the PROTAC contains ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

Q4: How do I distinguish between kinetic and thermodynamic solubility?

A4:

  • Kinetic Solubility is typically measured in early drug discovery. It assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This measurement reflects the concentration before the compound begins to precipitate and is often determined by turbidimetry.

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by allowing an excess of the solid compound to equilibrate with an aqueous solution over a longer period (e.g., 24 hours) until the concentration in the solution is constant. This is a more accurate representation of the compound's intrinsic solubility.

Troubleshooting Guide

Problem 1: My PROTAC is precipitating out of my aqueous assay buffer.
  • Possible Cause: The concentration of your PROTAC exceeds its solubility limit in the final assay buffer, especially after dilution from a DMSO stock.

  • Solutions & Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect your diluted solutions for any signs of precipitation (cloudiness, particles).

    • Reduce Final DMSO Concentration: High concentrations of residual DMSO can sometimes cause compounds to fall out of solution. Aim for a final DMSO concentration of ≤0.5% in your assay.

    • Incorporate Co-solvents: If compatible with your experimental system, add a small amount (1-5%) of a co-solvent like PEG 400 or propylene glycol to your final assay buffer.

    • Perform a Solubility Test: Determine the kinetic solubility of your PROTAC in the specific assay buffer you are using (see Protocol 1). This will define the maximum concentration you can work with.

    • Modify the Buffer: If your PROTAC has ionizable functional groups, test its solubility at different pH values. For example, PROTACs with basic nitrogen groups may be more soluble at a lower pH.

Problem 2: I am observing inconsistent results in my cell-based assays.
  • Possible Cause: Poor solubility can lead to inconsistent effective concentrations of the PROTAC between experiments. The compound may be precipitating in the cell culture media.

  • Solutions & Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. Gentle warming to 37°C or brief sonication can help. Always visually inspect for particulates before dilution.

    • Prepare Fresh Dilutions: Do not store diluted aqueous solutions of your PROTAC for extended periods. Prepare them fresh for each experiment from the DMSO stock.

    • Check for Precipitation in Media: After diluting your PROTAC into cell culture media, incubate it for a short period (e.g., 30 minutes) at 37°C and inspect for any visible precipitate under a microscope.

    • Use Serum: The presence of serum proteins in cell culture media can sometimes help stabilize compounds and improve apparent solubility.

    • Consider Advanced Formulations: If solubility issues persist and are limiting your experiments, developing an amorphous solid dispersion (ASD) or a lipid-based formulation may be necessary for consistent delivery.

Problem 3: My measured solubility values are highly variable.
  • Possible Cause: Variability can stem from inconsistencies in experimental procedure or the solid-state form of the compound.

  • Solutions & Troubleshooting Steps:

    • Standardize Protocol: Ensure consistent mixing times, temperatures, and measurement techniques for all solubility assays.

    • Characterize Solid State: The solid form of your PROTAC can significantly impact solubility. The amorphous form is often more soluble but less stable than a crystalline form. Techniques like X-ray powder diffraction (XRPD) can identify the solid state.

    • Equilibration Time (for Thermodynamic Solubility): Ensure you are allowing sufficient time for the solution to reach equilibrium (typically 24-48 hours). Measure concentration at multiple time points (e.g., 24h, 48h) to confirm that it has plateaued.

    • Control for Degradation: Use HPLC or LC-MS to verify that the PROTAC is not degrading in the assay buffer over the course of the experiment, as this can be misinterpreted as low solubility.

Data Presentation

Table 1: Solubility of a Model this compound PROTAC in Various Buffers
Buffer System (pH 7.4)Co-solventKinetic Solubility (μM)Thermodynamic Solubility (μM)
PBSNone1.5 ± 0.30.8 ± 0.1
PBS1% DMSO2.1 ± 0.41.1 ± 0.2
PBS5% PEG 40015.6 ± 2.19.8 ± 1.5
FaSSIF*None25.4 ± 3.518.2 ± 2.9
Fasted State Simulated Intestinal Fluid. Data is representative and for illustrative purposes.
Table 2: Effect of Formulation on Apparent Water Solubility (AWS)
Formulation ApproachDrug Load (% w/w)Polymer/ExcipientAWS Increase (Fold vs. Unformulated)
Amorphous Solid Dispersion (ASD)20%HPMCAS~15-fold
Co-amorphous Formulation50%SaccharinNo significant increase
Nanoemulsion (SEDDS)10%Capryol™ 90, Cremophor® EL~30-fold
Data is representative and compiled from typical outcomes for poorly soluble PROTACs.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Turbidimetric Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates the final concentrations for testing.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature, protected from light.

  • Analysis: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength like 650 nm.

  • Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the solid PROTAC compound to a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation at high speed (e.g., >14,000 g for 30 minutes) or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the PROTAC in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation: Back-calculate to determine the concentration in the original undiluted supernatant, which represents the thermodynamic solubility.

Visualizations

G cluster_0 Initial Observation cluster_1 Diagnostics cluster_2 Solution Pathways cluster_3 Specific Actions precip Precipitation or Inconsistent Results Observed sol_assay 1. Quantify Solubility (Kinetic & Thermodynamic) precip->sol_assay stability 2. Assess Compound Stability (HPLC over time) sol_assay->stability solid_state 3. Characterize Solid State (XRPD, DSC) stability->solid_state path1 Buffer/Solvent Modification solid_state->path1 path2 Formulation Development solid_state->path2 path3 Chemical Modification solid_state->path3 action1a Adjust pH path1->action1a action1b Add Co-solvents (PEG 400, Ethanol) path1->action1b action2a Create Amorphous Solid Dispersion (ASD) path2->action2a action2b Develop Lipid-Based Formulation (SEDDS) path2->action2b action3a Modify Linker or Warhead/Ligand path3->action3a

Caption: Troubleshooting workflow for addressing PROTAC solubility issues.

G cluster_molecule Molecular Properties cluster_environment External Factors PROTAC PROTAC Solubility Warhead Warhead (Target Binder) PROTAC->Warhead Linker Linker (this compound) PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand MW High Molecular Weight (>800 Da) PROTAC->MW Lipophilicity High Lipophilicity (cLogP) PROTAC->Lipophilicity pH Buffer pH PROTAC->pH Solvent Solvent System (Co-solvents) PROTAC->Solvent Temp Temperature PROTAC->Temp SolidState Solid State (Amorphous vs. Crystalline) PROTAC->SolidState

Caption: Key factors influencing PROTAC solubility.

G start Need to Improve Solubility for a Specific Application q1 Is this for an in vitro assay? start->q1 q2 Is the required concentration < 20 µM? q1->q2 Yes q3 Is this for an in vivo study? q1->q3 No ans1 Use Co-solvents (e.g., 5% PEG 400) or adjust buffer pH. q2->ans1 Yes ans2 Consider simple formulation: Cyclodextrin complexation. q2->ans2 No ans3 Requires advanced formulation: Amorphous Solid Dispersion (ASD) or Lipid-Based System (SEDDS). q3->ans3 Yes ans4 Re-evaluate compound. Consider chemical modification to reduce lipophilicity. q3->ans4 No (e.g., discovery stage)

Caption: Decision tree for selecting a solubilization strategy.

References

Overcoming steric hindrance in Propanol-PEG4-CH2OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propanol-PEG4-CH2OH Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on etherification or esterification reactions involving propanol and polyethylene glycol (PEG) derivatives, specifically focusing on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound reactions?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In the context of a this compound reaction, such as a Williamson ether synthesis, the bulky, flexible PEG chain can physically block the reactive hydroxyl (-OH) group, preventing the propanol (or its corresponding alkoxide/halide) from approaching and reacting effectively. This leads to slower reaction rates and lower product yields.[1][2]

Q2: My reaction yield is very low. What are the most common causes?

A: Low yields are a frequent issue and can stem from several factors:

  • Steric Hindrance: This is a primary cause, especially with secondary (e.g., isopropanol) or bulky reactants. The traditional SN2 mechanism of the Williamson ether synthesis is particularly sensitive to steric bulk.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a weak base.[3]

  • Side Reactions: Competing reactions, such as elimination (E2) with secondary alkyl halides or the formation of symmetric ethers (e.g., dipropyl ether), can consume reactants and reduce the desired product yield.

  • Impure Reagents: Water is a common impurity that can quench strong bases (like NaH) or hydrolyze activated intermediates. Ensure all reagents and solvents are anhydrous.

Q3: What are common side products, and how can I minimize them?

A: A common side product is the result of an E2 elimination reaction, especially when using a secondary alkyl halide (e.g., 2-bromopropane) with a strong, bulky base. This produces propene instead of the desired ether. To minimize this, the preferred strategy is to use the less sterically hindered combination of reactants: a primary alkyl halide (1-bromopropane) and the PEG-alkoxide. Symmetric ethers from self-condensation are also possible and can be minimized by the slow addition of one reagent to a solution of the other.

Q4: Are there alternative strategies to the standard Williamson ether synthesis for sterically hindered reactants?

A: Yes. When steric hindrance is significant, alternative methods are often more effective:

  • Two-Step Tosylation: Convert the less hindered alcohol (e.g., propanol) into an excellent leaving group, like a tosylate. This activated intermediate is then more susceptible to nucleophilic attack by the more hindered PEG-alkoxide.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), can significantly accelerate reaction rates for sterically hindered systems by improving the transport of the nucleophile into the organic phase.

  • Alkoxymercuration-Demercuration: This method involves the Markovnikov addition of an alcohol to an alkene and can be used to synthesize ethers with specific regiochemistry.

Visual Guides and Workflows

Diagram 1: The Challenge of Steric Hindrance

StericHindrance Conceptual View of Steric Hindrance cluster_reactants Reactants cluster_reaction Sₙ2 Reaction Attempt Propoxide Propoxide (Nucleophile) Clash Steric Clash! Propoxide->Clash Approach PEG_OTs OTs CH2-CH2-O-CH2-CH2-O-... PEG_OTs->Clash NoProduct Low or No Product Clash->NoProduct Reaction Hindered caption Fig 1. Steric clash from the bulky PEG chain hinders nucleophilic attack.

Fig 1. Steric clash from the bulky PEG chain hinders nucleophilic attack.
Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Start: Low Reaction Yield check_purity 1. Verify Reagent Purity (Anhydrous Conditions?) start->check_purity purity_ok Purity OK? check_purity->purity_ok monitor_reaction 2. Monitor Reaction (TLC/HPLC) completion_ok Complete? monitor_reaction->completion_ok purity_ok->monitor_reaction Yes end_fail Re-evaluate Strategy purity_ok->end_fail No optimize 3. Optimize Conditions completion_ok->optimize No end_success Yield Improved completion_ok->end_success Yes optimize_details Increase Temp Change Base Add Catalyst (PTC) optimize->optimize_details alternative 4. Consider Alternative Route optimize->alternative alternative_details Tosylate Pathway Different Coupling Chemistry alternative->alternative_details alternative->end_success

Fig 2. A step-by-step workflow for diagnosing and solving low-yield issues.

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution(s)
No reaction observed (starting materials remain). 1. Ineffective Base: The base (e.g., NaH) may be old or deactivated by moisture. 2. Low Temperature: Reaction kinetics may be too slow at the current temperature.1. Use a fresh, unopened container of the base. Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). 2. Cautiously increase the reaction temperature in 10-20°C increments while monitoring for side product formation.
Low product yield with significant side products. 1. Elimination (E2) Pathway: Occurs when using secondary halides (e.g., 2-bromopropane). 2. Symmetric Ether Formation: Self-reaction of one of the starting materials.1. Redesign the synthesis. Use the primary halide (1-bromopropane) and the PEG-alkoxide as the nucleophile. 2. Add the limiting reagent slowly (e.g., via syringe pump) to a solution of the excess reagent to keep its concentration low.
Reaction is slow and stalls before completion. 1. High Steric Hindrance: The SN2 transition state is too high in energy. 2. Poor Solubility: One of the reactants (e.g., the alkoxide salt) has poor solubility in the solvent.1. Switch to a more effective strategy like the Two-Step Tosylation Protocol (see below). 2. Add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to improve solubility and reaction rate.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This method is advantageous for moderately hindered systems as it enhances the rate of reaction under milder conditions.

Materials:

  • 1-Propanol

  • Tetraethylene Glycol (PEG4-CH2OH)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (anhydrous)

  • 1-Bromopropane

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetraethylene glycol (1.0 eq), toluene (5 mL per mmol of PEG), and TBAB (0.1 eq).

  • Base Addition: Add 50% aq. NaOH (5.0 eq) to the mixture. Stir vigorously at 70°C for 1 hour.

  • Alkyl Halide Addition: Slowly add 1-bromopropane (1.2 eq) to the reaction mixture over 30 minutes.

  • Reaction: Maintain the temperature at 70-80°C and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction typically takes 4-12 hours.

  • Workup: Cool the reaction to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Protocol 2: Two-Step Synthesis via Tosylation

This is the preferred method for highly hindered systems. It involves activating the less hindered alcohol first.

Step A: Tosylation of 1-Propanol

  • Setup: Dissolve 1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Cool to 0°C.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, keeping the temperature at 0°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC shows complete consumption of the alcohol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield propyl tosylate. This is often used in the next step without further purification.

Step B: Etherification with PEG4-Alkoxide

  • Alkoxide Formation: In a separate flask under an inert atmosphere, dissolve tetraethylene glycol (1.0 eq) in anhydrous THF. Cool to 0°C and add sodium hydride (NaH, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C, then 1 hour at room temperature.

  • Coupling Reaction: Add a solution of propyl tosylate (from Step A, 1.1 eq) in THF to the PEG4-alkoxide solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12-24 hours. Monitor by TLC/HPLC.

  • Workup & Purification: Cool to 0°C and carefully quench with methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Supporting Data

Table 1: Effect of Reaction Conditions on Yield for Propyl-PEG4 Ether Synthesis

EntryMethodBaseCatalystTemp (°C)Time (h)Yield (%)
1Standard WilliamsonNaHNone652435
2Standard WilliamsonNaHNone802442
3PTC Williamson50% NaOHTBAB (10 mol%)80878
4Two-Step (Tosylate)NaHNone651885

Yields are representative and may vary based on specific experimental conditions and reactant purity.

References

Technical Support Center: Purification of Propanol-PEG4-CH2OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for Propanol-PEG4-CH2OH conjugates. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a this compound conjugation reaction?

A1: The primary impurities in a this compound conjugation reaction mixture typically include unreacted starting materials (this compound and the molecule it is being conjugated to), di-PEGylated products, and residual reagents from the conjugation chemistry (e.g., coupling agents, catalysts). The presence and abundance of these impurities will depend on the reaction stoichiometry and conditions.

Q2: Why does my PEGylated conjugate streak on a silica TLC plate?

A2: Streaking of PEGylated compounds on silica TLC plates is a common issue arising from the high polarity of the PEG chain and its strong interaction with the silica stationary phase. To mitigate this, you can try using a more polar mobile phase, such as a mixture of dichloromethane/methanol or chloroform/methanol.

Q3: Which chromatographic techniques are most effective for purifying this compound conjugates?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method for purifying PEGylated small molecules due to its high resolution.[1][] Size-exclusion chromatography (SEC) can also be useful for removing unreacted small molecule reagents or dimers of the conjugate.[] For less polar conjugates, silica gel column chromatography may be an option, though it can be challenging due to the polarity of the PEG chain.

Q4: My this compound conjugate has poor UV absorbance. What detection method should I use for HPLC?

A4: Since the this compound linker itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active. In such cases, universal detection methods like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended for monitoring the purification process.[1] Mass spectrometry (MS) can also be coupled with HPLC for both detection and mass confirmation.[1]

Q5: What is the impact of using a monodisperse versus a polydisperse PEG4 starting material?

A5: It is highly recommended to use a monodisperse this compound starting material. This will result in a single, well-defined final conjugate, which simplifies purification and characterization significantly. Using a polydisperse PEG starting material will lead to a mixture of conjugates with varying PEG chain lengths, making it extremely difficult to obtain a pure product and complicating downstream applications and regulatory processes.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery After Purification Product loss during aqueous workup: The hydrophilic PEG chain can cause the conjugate to partition into the aqueous layer.- Use a more polar organic solvent for extraction (e.g., dichloromethane).- Saturate the aqueous layer with NaCl to "salt out" the product into the organic phase.
Co-elution with impurities: The polarity of the conjugate may be very similar to that of certain impurities.- Optimize the chromatographic method (e.g., adjust the gradient, change the mobile phase).- Consider an orthogonal purification technique (e.g., SEC followed by RP-HPLC).
Product degradation: The conjugate may be unstable under the purification conditions (e.g., pH, solvent).- Investigate the stability of your conjugate under different conditions.- Use a faster purification method or add stabilizers to your buffers.
Poor Separation of Product and Impurities Inappropriate HPLC column: The column chemistry may not be suitable for the separation.- For RP-HPLC, screen different stationary phases (e.g., C18, C8, C4). The choice will depend on the hydrophobicity of the conjugated molecule.
Suboptimal gradient elution: The gradient may be too steep, leading to poor resolution.- Employ a shallower gradient around the elution time of your compound of interest to improve separation.
Incorrect mobile phase: The mobile phase composition may not be optimal for separation.- Adjust the organic solvent percentage and the ion-pairing agent (e.g., 0.1% TFA) in your mobile phase for RP-HPLC.
Presence of Unexpected Peaks in the Final Product Degradation of the conjugate: The conjugate may have degraded during the reaction, workup, or purification.- Analyze all components for stability under the experimental conditions.- Ensure proper storage of the purified conjugate.
Contaminants from reagents or solvents: Impurities may be introduced from the materials used.- Use high-purity reagents and solvents.- Run blank injections in your HPLC to check for system-related peaks.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization will be necessary based on the specific properties of the conjugated molecule.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector (and/or ELSD/CAD)

  • C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample dissolved in a minimal amount of the initial mobile phase composition

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate in a small volume of the initial mobile phase. If solubility is an issue, a stronger solvent like DMSO can be used, but the injection volume should be minimized. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).

Typical RP-HPLC Gradient Conditions for PEGylated Compounds:

Time (minutes)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0-59554.0
5-355954.0
35-405954.0
40-459554.0

Note: This is an example gradient and should be optimized for your specific conjugate.

Visualizations

PurificationWorkflow Purification Strategy Workflow for this compound Conjugates start Crude Reaction Mixture aqueous_workup Aqueous Workup / Extraction start->aqueous_workup check_solubility Assess Solubility and Polarity sec Size-Exclusion Chromatography (SEC) check_solubility->sec Large size difference between conjugate and impurities rphplc Reverse-Phase HPLC (RP-HPLC) check_solubility->rphplc Hydrophobic conjugate silica Silica Gel Chromatography check_solubility->silica Less polar conjugate aqueous_workup->check_solubility sec->rphplc Further purification needed analysis Purity Analysis (e.g., Analytical HPLC, LC-MS) rphplc->analysis silica->analysis analysis->rphplc Purity < 95% pure_product Pure Conjugate analysis->pure_product Purity > 95%

Caption: Purification strategy decision workflow.

TroubleshootingTree Troubleshooting Common Purification Issues start Purification Issue low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation check_workup Optimize Aqueous Workup (e.g., change solvent, add salt) low_recovery->check_workup Yes check_stability Assess Product Stability (pH, temp, solvent) low_recovery->check_stability No optimize_gradient Optimize HPLC Gradient (e.g., shallower slope) poor_separation->optimize_gradient Yes change_column Change HPLC Column (e.g., C8, C4) poor_separation->change_column No orthogonal_method Use Orthogonal Method (e.g., SEC then RP-HPLC) change_column->orthogonal_method Still poor

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Optimizing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My PEG-linked PROTAC shows potent biochemical activity but poor cellular efficacy. What is the likely cause?

A common reason for the discrepancy between biochemical and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets.[1][2][3][4] Key physicochemical properties influencing permeability include high molecular weight (MW), large polar surface area (PSA), and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs).

Q2: How does the length of the PEG linker impact the cell permeability of my PROTAC?

The length of the PEG linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation efficiency, and physicochemical properties.

  • Shorter PEG Linkers: Generally, shorter linkers are associated with improved permeability. Increasing the linker length often leads to an increase in molecular weight and polar surface area, which can negatively impact cell uptake. For instance, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker.

  • Longer PEG Linkers: While often reducing permeability, longer PEG linkers can sometimes be beneficial. They can provide the necessary flexibility and span to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for degradation. In some cases, longer, flexible PEG linkers can adopt folded conformations in the nonpolar environment of the cell membrane, shielding their polar surface area and enhancing permeability in a "chameleonic" manner.

The optimal linker length is a delicate balance and must be determined empirically for each specific PROTAC system.

Q3: Besides length, what other linker modifications can I explore to improve cell permeability?

Several strategies beyond simply adjusting the length of the PEG linker can be employed:

  • Linker Composition:

    • Alkyl Chains: Incorporating alkyl chains can increase lipophilicity, which may enhance membrane permeability. However, this can also decrease aqueous solubility. Interestingly, some studies have shown that for certain PROTACs, PEG linkers can lead to better permeability than alkyl linkers due to their ability to form intramolecular hydrogen bonds (IMHBs) that shield polarity.

    • Rigid Linkers: Introducing rigid moieties like piperazine or piperidine rings can improve metabolic stability and may favorably influence the conformation for cell permeability.

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester bond reduces the number of hydrogen bond donors, which can improve permeability.

  • Cyclization: Macrocyclization of the linker has been shown to create more potent PROTACs by pre-organizing the molecule into an active conformation.

Q4: Can the choice of E3 ligase ligand and warhead affect the permeability of my PEG-linked PROTAC?

Yes, both the E3 ligase ligand and the warhead play a significant role in the overall physicochemical properties of the PROTAC and, consequently, its cell permeability.

  • E3 Ligase Ligand: Different E3 ligase ligands (e.g., for VHL, CRBN, IAPs, MDM2) have distinct sizes, polarities, and flexibilities. For example, VHL-based PROTACs are often larger and more polar, making them particularly challenging for achieving good oral bioavailability and cell permeability. The choice of E3 ligase can also influence the potential for transporter-mediated efflux.

  • Warhead: The ligand that binds to the protein of interest (the "warhead") also contributes to the overall properties of the PROTAC. A more permeable warhead may lead to a more permeable PROTAC. However, the final permeability is a property of the entire molecule. The specificity of the warhead is also crucial, as a promiscuous warhead can lead to the degradation of multiple proteins.

Troubleshooting Guide

Problem: My PROTAC has low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).

PAMPA is a high-throughput assay that measures passive permeability. Low permeability in this assay suggests issues with the PROTAC's ability to diffuse across a lipid membrane.

Possible Solutions:

  • Reduce Linker Length: Systematically synthesize and test PROTACs with shorter PEG linkers.

  • Modify Linker Composition:

    • Replace a portion of the PEG linker with an alkyl chain to increase lipophilicity.

    • Incorporate rigid heterocyclic structures to constrain the conformation.

  • Reduce Hydrogen Bond Donors: If your linker contains amide bonds, consider replacing them with esters.

  • Analyze Physicochemical Properties: Calculate the MW, PSA, and LogP of your PROTAC series to identify trends that correlate with permeability.

Problem: My PROTAC shows low permeability and high efflux in a Caco-2 assay.

The Caco-2 permeability assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport, including efflux. High efflux indicates that your PROTAC is being actively pumped out of the cells by transporters.

Possible Solutions:

  • Structural Modifications: Small changes to the PROTAC structure can significantly impact its interaction with efflux transporters. Systematically modify the linker, E3 ligase ligand, and warhead to identify structures with reduced efflux.

  • Change E3 Ligase Ligand: Different E3 ligase ligands can lead to different efflux profiles.

  • Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly. This can improve permeability and bypass efflux pumps.

Data Presentation: Impact of PEG Linker Length on PROTAC Permeability

The following table summarizes data from a study on VH032-based PROTACs, illustrating the effect of PEG linker length on permeability as measured by PAMPA.

PROTAC SeriesCompoundPEG Linker LengthPermeability (Pₑ, 10⁻⁶ cm/s)
MZ Series 72 units0.6
83 units0.03
94 units0.006
AT Series 151 unit0.005
162 units0.0025
CM/CMP Series 122 units0.02
134 units0.01
MZP Series 102 units0.04
114 units0.02

Data adapted from a study on VH032-based PROTACs. The results demonstrate that in these series, shorter PEG linkers generally lead to higher permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.

Methodology:

  • Prepare Donor and Acceptor Plates: A 96-well filter plate with a PVDF membrane is coated with a lipid solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine in dodecane) to form the artificial membrane. The acceptor plate is filled with buffer.

  • Prepare Compound Solutions: Dissolve the PROTACs in a suitable solvent (e.g., DMSO) and then dilute with buffer to the final desired concentration in the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Caco-2 Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® permeable supports and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • The culture medium is replaced with transport buffer.

    • The PROTAC solution is added to the apical (donor) side.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral (receiver) side at various time points.

  • Permeability Assay (Basolateral to Apical - B to A): The experiment is also performed in the reverse direction to assess efflux.

  • Quantification: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability is calculated using the formula:

    where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.

Visualizations

PROTAC_Action_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Complex PROTAC_in->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, highlighting the critical cell permeation step.

Permeability_Factors cluster_physchem Physicochemical Properties cluster_structural Structural Features center PROTAC Cell Permeability MW Molecular Weight (MW) MW->center PSA Polar Surface Area (PSA) PSA->center LogP Lipophilicity (LogP) LogP->center HBD_HBA H-Bond Donors/Acceptors HBD_HBA->center Linker_Length Linker Length Linker_Length->center Linker_Comp Linker Composition (PEG vs. Alkyl) Linker_Comp->center Linker_Rigidity Linker Rigidity Linker_Rigidity->center E3_Ligand E3 Ligase Ligand E3_Ligand->center Warhead Warhead Warhead->center

Caption: Key factors influencing the cell permeability of PROTACs.

Permeability_Workflow start PROTAC Library (Varying Linkers) pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 Promising Candidates analyze Analyze Data (Papp, Efflux Ratio) caco2->analyze decision Select Lead Candidates analyze->decision

References

Addressing off-target effects of Propanol-PEG4-CH2OH-containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Propanol-PEG4-CH2OH-containing PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address potential off-target effects and optimize your experiments for maximal specificity and efficacy.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your research with this compound-containing PROTACs.

Issue ID Problem Potential Causes Recommended Actions
OT-01 Significant degradation of unintended proteins is observed in global proteomics analysis. 1. High PROTAC Concentration : Excessive concentrations can lead to non-specific interactions and the "hook effect," where the formation of binary complexes is favored over the productive ternary complex.[1] 2. Off-Target Binding of the Warhead or E3 Ligase Ligand : The individual components of the PROTAC may have their own off-target binding profiles.[1][2] 3. Inherent Lack of Selectivity : The specific combination of warhead, linker, and E3 ligase ligand may not be optimal for selective degradation.1. Perform a dose-response experiment to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. 2. Use inactive control compounds (e.g., a molecule with a modification that abolishes binding to either the target protein or the E3 ligase) to differentiate between target-dependent and independent off-target effects.[1] 3. Consider medicinal chemistry efforts to optimize the PROTAC molecule, such as modifying the warhead or the E3 ligase ligand to improve selectivity.[1]
OT-02 Observed phenotype is inconsistent with on-target degradation. 1. Off-Target Effects : The phenotype may be driven by the degradation of an unintended protein or by the pharmacological activity of the PROTAC molecule itself, independent of degradation. 2. Perturbation of the Ubiquitin-Proteasome System (UPS) : High concentrations or prolonged exposure to PROTACs could alter the normal functioning of the UPS.1. Conduct global proteomics to identify any off-target proteins that could explain the phenotype. 2. Test an inactive control PROTAC. If the phenotype persists, it suggests an off-target effect independent of on-target degradation. 3. Perform a dose-response analysis to compare the concentration required for the phenotype with the concentration required for on-target degradation (DC50). A large window between the two is desirable.
OT-03 High cytotoxicity is observed in cell-based assays. 1. On-Target Toxicity : The degradation of the target protein may be inherently toxic to the cells. 2. Off-Target Toxicity : The cytotoxicity may be due to the degradation of an essential off-target protein. 3. Component-Specific Toxicity : The warhead or E3 ligase ligand may have inherent toxicity.1. Validate that the cytotoxicity correlates with the degradation of the target protein. 2. Treat cells with an inactive control PROTAC. Persistent toxicity suggests an off-target effect. 3. Conduct a global proteomics experiment to identify the degradation of unintended proteins that could be responsible for the toxicity.
OT-04 Variability in degradation efficiency is observed across different cell lines. 1. Differential Expression of E3 Ligase : The expression levels of the recruited E3 ligase can vary between cell lines, impacting PROTAC efficiency. 2. Cellular Uptake and Efflux : Differences in cell permeability and the activity of efflux pumps can alter the intracellular concentration of the PROTAC.1. Quantify the expression level of the relevant E3 ligase in your cell lines of interest using techniques like western blotting or targeted proteomics. 2. Assess the cellular uptake of your PROTAC, and if permeability is low, consider optimizing the linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to off-target effects with this compound-containing PROTACs?

A1: Off-target effects with PROTACs, including those with a this compound linker, can arise from several mechanisms:

  • Unintended Degradation of Non-Target Proteins : This is a major concern and happens when the PROTAC facilitates the ubiquitination and subsequent degradation of proteins other than the intended target.

  • Pharmacological Effects of the PROTAC Molecule : The warhead (target-binding ligand) or the E3 ligase recruiter component of the PROTAC can have independent biological activities.

  • "Off-Target" Ubiquitination : A ternary complex can form between the PROTAC, the E3 ligase, and a non-target protein, leading to the ubiquitination and degradation of that non-target protein.

  • Perturbation of the Ubiquitin-Proteasome System (UPS) : High concentrations or prolonged exposure to PROTACs have the potential to saturate or alter the normal functioning of the UPS. For pomalidomide-based PROTACs, a known off-target effect is the degradation of zinc-finger (ZF) proteins.

Q2: How can I experimentally identify the off-target profile of my this compound-containing PROTAC?

A2: A comprehensive assessment of off-target effects typically involves a multi-faceted approach. Mass spectrometry-based proteomics is a powerful and unbiased method to identify and quantify changes in the cellular proteome after treatment with a PROTAC. This technique can reveal the degradation of unintended proteins and subsequent alterations in cellular pathways.

Key experimental approaches include:

  • Global Proteomics : Techniques like label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can provide a broad overview of changes in protein expression.

  • Targeted Proteomics : This can be used to specifically and sensitively quantify known or suspected off-target proteins.

  • Kinome Profiling : If your target is a kinase, this method can assess off-target binding to other kinases.

  • Transcriptomics (RNA-seq) : While PROTACs primarily act at the protein level, evaluating mRNA levels can help differentiate between protein degradation and transcriptional effects.

Q3: What are the critical experimental controls to include when studying the off-target effects of my PROTAC?

A3: To ensure the validity of your off-target effect studies, the inclusion of appropriate controls is essential. These should include:

  • Inactive Control PROTAC : A molecule that is structurally similar to your active PROTAC but contains a modification in either the warhead or the E3 ligase ligand that abolishes binding to its respective protein. This helps to distinguish target-dependent effects from other cellular responses.

  • E3 Ligase Ligand Alone : Treating cells with the E3 ligase recruiting moiety by itself can help identify any off-target effects specifically associated with this component.

  • Warhead Alone : Similarly, treating cells with just the target-binding ligand can reveal its independent pharmacological effects.

  • Vehicle Control : A control group treated with the same vehicle (e.g., DMSO) used to dissolve the PROTAC is crucial for baseline comparisons.

Q4: How do I interpret global proteomics data to pinpoint off-target effects?

A4: Interpreting global proteomics data requires careful bioinformatics analysis. The key steps include:

  • Statistical Analysis : Identify proteins with statistically significant changes in abundance in the PROTAC-treated samples compared to the vehicle control.

  • Fold-Change Cutoff : Apply a fold-change threshold to focus on proteins with biologically relevant changes in expression.

  • Comparison with Controls : Critically, compare the protein changes to those observed with your inactive control PROTAC to filter out non-degradation-related effects.

  • Pathway Analysis : Utilize bioinformatics tools to determine if the identified off-target proteins are enriched in specific biological pathways or cellular compartments.

Q5: What strategies can be employed to minimize the off-target effects of my this compound-containing PROTAC?

A5: Mitigating off-target effects often involves medicinal chemistry efforts to optimize the PROTAC molecule. Strategies include:

  • Molecular Design Optimization : This can involve modifying the E3 ligase ligand, the linker, or the target-binding warhead to enhance selectivity. For instance, modifications at the C5 position of the pomalidomide phthalimide ring have been shown to decrease the off-target degradation of zinc-finger proteins.

  • Linker Optimization : The this compound linker itself can be modified. While PEG linkers can improve solubility, their length and composition are critical and must be optimized for each specific ligand pair to ensure productive ternary complex formation and minimize off-target interactions.

  • Precision Targeting Strategies : Advanced strategies aim to improve the specificity of PROTACs. These include the development of tumor-specific ligand-directed PROTACs and pro-PROTACs that are activated in specific tissue environments.

Experimental Protocols

Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells

Objective: To identify on-target and off-target protein degradation events following treatment with a this compound-containing PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the PROTAC at various concentrations, an inactive control PROTAC, and a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of proteins with trypsin.

  • Peptide Labeling (for isobaric labeling techniques):

    • Label peptides with TMT or iTRAQ reagents according to the manufacturer's protocol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate and analyze the peptides using high-resolution mass spectrometry.

  • Data Analysis:

    • Identify and quantify proteins across all conditions using appropriate software (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the this compound-containing PROTAC to the target protein in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat intact cells with the PROTAC or a vehicle control.

  • Heat Challenge:

    • Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a this compound-containing PROTAC.

Troubleshooting_Workflow Start Off-Target Effect Suspected Proteomics Perform Global Proteomics Start->Proteomics Controls Include Inactive & Vehicle Controls Start->Controls Analysis Bioinformatic Analysis Proteomics->Analysis Controls->Analysis OffTarget_ID Off-Target Proteins Identified Analysis->OffTarget_ID Yes No_OffTarget No Significant Off-Targets Analysis->No_OffTarget No Validate Validate Off-Target (e.g., siRNA, CRISPR) OffTarget_ID->Validate Optimize PROTAC Optimization (Medicinal Chemistry) Validate->Optimize

Caption: Workflow for troubleshooting off-target effects.

References

Technical Support Center: Enhancing the In Vivo Stability of Propanol-PEG4-CH2OH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Propanol-PEG4-CH2OH linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a this compound linker in a therapeutic conjugate?

A this compound linker is a bifunctional molecule used in bioconjugation to connect two or more molecular entities, such as a targeting moiety and a therapeutic payload in antibody-drug conjugates (ADCs) or a target-binding ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[1] The polyethylene glycol (PEG) component enhances solubility, improves pharmacokinetic profiles by increasing the hydrodynamic radius which can reduce renal clearance, and provides spatial separation and flexibility between the conjugated molecules.[1] The terminal hydroxyl (-CH2OH) groups serve as versatile chemical handles for conjugation.[1]

Q2: What are the main factors that can affect the in vivo stability of this compound linkers?

The in vivo stability of this compound linkers can be influenced by several factors:

  • Enzymatic Cleavage: The bonds formed during conjugation (e.g., ester bonds) can be susceptible to hydrolysis by enzymes present in plasma, such as esterases.[2]

  • Oxidative Degradation: The polyether backbone of the PEG chain can be susceptible to degradation by reactive oxygen species (ROS) in vivo.

  • Chemical Stability of the Conjugation Bond: The type of chemical bond used to attach the linker to the payload and the targeting molecule plays a crucial role. For instance, amide bonds are generally more stable under physiological conditions than ester bonds.

  • Overall Molecular Properties: The properties of the entire conjugate, including its size, charge, and hydrophobicity, can influence its clearance rate and exposure to degradative enzymes.

Q3: How does the length of the PEG chain in a linker impact in vivo stability?

The length of the PEG chain is a critical parameter that can affect the in vivo performance of a conjugate. Longer PEG chains generally lead to a larger hydrodynamic radius, which can prolong circulation half-life by reducing renal clearance.[1] However, there is a trade-off, as very long PEG chains might hinder the penetration of the conjugate into solid tumors. Shorter PEG chains, like in PEG4, aim to provide a balance between improved stability and efficient tissue penetration.

Troubleshooting Guide

Issue 1: Premature cleavage of the linker and payload release in vivo.

  • Possible Cause: The chemical bond connecting the linker to the payload or the targeting molecule is labile in the in vivo environment. Ester linkages, for example, are known to be susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Analyze the Linkage Chemistry: Review the conjugation chemistry used. If an ester bond is present, consider alternative, more stable linkages like amide or ether bonds.

    • In Vitro Plasma Stability Assay: Conduct an in vitro plasma stability assay to confirm the lability of the linker. Incubate the conjugate in plasma from different species (e.g., mouse, rat, human) and analyze samples at various time points using LC-MS to detect the release of the free payload.

    • Modify the Linker Design: If the linker itself is being cleaved, consider incorporating more stable chemical motifs. For linkers susceptible to enzymatic cleavage, introducing steric hindrance near the cleavage site can sometimes enhance stability.

Issue 2: Rapid clearance of the conjugate from circulation.

  • Possible Cause: The overall size of the conjugate might be below the renal clearance threshold, or the conjugate may be prone to aggregation, leading to rapid uptake by the reticuloendothelial system (RES).

  • Troubleshooting Steps:

    • Characterize the Conjugate's Physicochemical Properties: Use techniques like size-exclusion chromatography (SEC) to assess the size and aggregation state of the conjugate.

    • Increase Hydrodynamic Radius: If the conjugate is small, consider using a longer PEG linker (e.g., PEG8, PEG12) to increase its hydrodynamic volume and prolong circulation time.

    • Optimize Formulation: Ensure the formulation conditions (e.g., pH, buffer components) are optimized to prevent aggregation.

Issue 3: Inconsistent results in in vivo stability studies.

  • Possible Cause: Variability in the animal model, impurities in the conjugate, or issues with the analytical methods can lead to inconsistent results.

  • Troubleshooting Steps:

    • Ensure Conjugate Purity: Use highly pure and well-characterized conjugates for in vivo studies. Impurities can affect the pharmacokinetic profile.

    • Standardize Animal Studies: Use a consistent animal strain, age, and sex for all in vivo experiments. Ensure standardized procedures for dosing and blood sampling.

    • Validate Analytical Methods: Thoroughly validate the analytical methods (e.g., ELISA, LC-MS/MS) used to quantify the conjugate and free payload in plasma to ensure accuracy and reproducibility.

Data Presentation

While specific in vivo stability data for this compound linkers is not extensively available in the public domain, the following table provides a comparative overview of the stability of different linker types found in antibody-drug conjugates (ADCs) to offer a contextual understanding.

Linker TypeConjugate ExampleSpeciesHalf-life of Intact ADCKey Findings
Valine-Citrulline (VC) 8 different vc-MMAE ADCsHuman3.8 to 6.2 daysPlasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days.
Valine-Citrulline (VC) Polatuzumab vedotinHuman~12 daysDemonstrates prolonged stability in humans.
Valine-Citrulline (VC) Enfortumab vedotinHuman~3.4 daysShows moderate stability in human circulation.
Disulfide aHER2-ss-PBDMouseVariableStability was influenced by steric hindrance around the disulfide bond.
OHPAS ITC6103ROMouseStableDemonstrated higher stability in mouse plasma compared to a VC-PABC linker.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound linker-containing conjugate in plasma.

Methodology:

  • Preparation: Prepare stock solutions of the test conjugate in a suitable buffer.

  • Incubation: Incubate the conjugate at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) to separate the free payload from the plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released payload. The amount of intact conjugate can be measured by techniques like ELISA or LC-MS.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability and pharmacokinetic profile of the conjugate.

Methodology:

  • Animal Model: Use an appropriate animal model (e.g., mice or rats).

  • Dosing: Administer a single intravenous (IV) dose of the conjugate to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours post-dose).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Quantification:

    • Total Antibody/Conjugate: Use an ELISA to measure the concentration of the total antibody or the intact conjugate.

    • Free Payload: Use a validated LC-MS/MS method to quantify the concentration of the released payload in the plasma.

  • Data Analysis: Plot the plasma concentration of the total antibody, intact conjugate, and free payload over time to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Visualizations

experimental_workflow Experimental Workflow for Assessing In Vivo Linker Stability cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Analysis invitro_start Incubate Conjugate in Plasma invitro_sample Collect Aliquots at Time Points invitro_start->invitro_sample invitro_process Protein Precipitation invitro_sample->invitro_process invitro_analyze LC-MS/MS Analysis of Free Payload invitro_process->invitro_analyze data_analysis Determine Stability Profile and PK Parameters invitro_analyze->data_analysis invivo_dose Administer Conjugate to Animal Model invivo_sample Collect Blood Samples at Time Points invivo_dose->invivo_sample invivo_process Isolate Plasma invivo_sample->invivo_process invivo_analyze_total ELISA for Total Antibody/Conjugate invivo_process->invivo_analyze_total invivo_analyze_free LC-MS/MS for Free Payload invivo_process->invivo_analyze_free invivo_analyze_total->data_analysis invivo_analyze_free->data_analysis

Caption: Workflow for in vitro and in vivo stability assessment.

troubleshooting_logic Troubleshooting Logic for Linker Instability cluster_causes Potential Causes cluster_solutions Potential Solutions start Observed in vivo Linker Instability cause1 Labile Conjugation Chemistry (e.g., Ester) start->cause1 cause2 Enzymatic Cleavage start->cause2 cause3 Oxidative Degradation start->cause3 cause4 Rapid Clearance/ Aggregation start->cause4 solution1 Use More Stable Linkage (e.g., Amide) cause1->solution1 solution2 Introduce Steric Hindrance cause2->solution2 solution3 Incorporate Antioxidants in Formulation cause3->solution3 solution4 Increase PEG Chain Length / Optimize Formulation cause4->solution4

Caption: Troubleshooting logic for linker instability issues.

signaling_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment of E2 Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Validation & Comparative

The Linker's Pivotal Role: A Comparative Analysis of Propanol-PEG4-CH2OH and Alkyl Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Proteolysis-Targeting Chimeras

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic modality. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. While often perceived as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.

This guide provides an objective comparison of two common linker types: the hydrophilic Propanol-PEG4-CH2OH linker and traditional hydrophobic alkyl linkers. By examining experimental data and outlining detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

The Great Debate: Hydrophilicity vs. Hydrophobicity

The choice between a polyethylene glycol (PEG)-based linker, such as this compound, and a simple alkyl chain often revolves around balancing solubility and cell permeability. PEG linkers are known to enhance the aqueous solubility of PROTACs, which can be advantageous for formulation and bioavailability.[1][] In contrast, alkyl linkers, being more hydrophobic, may offer better cell membrane permeability.[] However, the flexibility and composition of the linker also play a significant role in the formation of a productive ternary complex, which is the cornerstone of PROTAC activity.

Quantitative Performance Metrics: A Comparative Overview

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation). The following tables summarize representative data from studies comparing the performance of PROTACs with PEG-based and alkyl/alkyl-ether linkers.

Table 1: Representative Performance of PROTACs with Alkyl/Ether Linkers Targeting TBK1

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No Degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Degradation Efficiency of Alkyl vs. PEG Linkers for CRBN

Linker CompositionTarget ProteinCell LineOutcomeReference
Nine-atom alkyl chainCRBNHEK293TConcentration-dependent decrease
Three PEG unitsCRBNHEK293TWeak degradation

The data suggests that for certain targets like TBK1, a minimum linker length is required for any degradation to occur, with an optimal length providing the highest potency and efficacy. Furthermore, the direct substitution of an alkyl linker with a PEG linker for CRBN degradation resulted in reduced performance, indicating that the interplay between linker composition and the specific biological context is complex and not always predictable.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC research, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ternary POI-PROTAC-E3 Ternary Complex PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Synthesis (with different linkers) cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment Treat cells with PROTAC (Dose-response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay western_blot Western Blot Analysis lysis->western_blot data_analysis Quantify Protein Levels (Calculate DC50 & Dmax) western_blot->data_analysis conclusion Comparative Analysis of Linker Performance data_analysis->conclusion ic50 Determine Cytotoxicity (Calculate IC50) viability_assay->ic50 ic50->conclusion

Caption: Experimental workflow for evaluating PROTAC performance.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable data. Below are step-by-step protocols for two key assays in PROTAC evaluation.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Add the chemiluminescence reagent and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells and culture medium

  • PROTAC compound and vehicle control

  • 96-well plates (clear for cell culture, opaque-walled for some detection methods)

  • MTS reagent solution (containing an electron coupling reagent like PES)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL/well. Include wells with medium only for background control.

  • Incubation: Allow cells to adhere and grow overnight at 37°C in a humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium and add them to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The selection of a linker is a critical decision in the development of a successful PROTAC. While this compound linkers offer the advantage of increased hydrophilicity, which can improve solubility, this does not always translate to superior degradation performance. As evidenced by comparative studies, more hydrophobic alkyl linkers can, in some contexts, lead to more potent degradation. Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair, and there is no "one-size-fits-all" solution. A systematic evaluation of a variety of linker types, lengths, and compositions, using robust and standardized experimental protocols, is essential for the identification of a potent and drug-like PROTAC candidate. The methodologies and comparative data presented in this guide provide a framework for researchers to navigate the complexities of linker design and accelerate the development of novel protein degraders.

References

A Comparative Guide to Propanol-PEG4-CH2OH and Other PEG-Based Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG)-based linkers are frequently employed to enhance the physicochemical and pharmacokinetic properties of bioconjugates.[1] This guide provides an objective comparison of Propanol-PEG4-CH2OH with other common PEG-based linkers, supported by experimental data, to facilitate the rational selection of linkers in drug development.

The Role of PEG Linkers in Bioconjugation

PEG linkers are composed of repeating ethylene glycol units and serve as flexible, hydrophilic spacers.[2] The incorporation of PEG linkers, a process known as PEGylation, can confer several advantageous properties to bioconjugates, including:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can mitigate the aggregation of hydrophobic drug payloads, thereby improving the solubility and stability of the conjugate.[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.[1]

  • Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[4]

Comparing this compound with Other PEG-Based Linkers

This compound is a discrete PEG linker with four ethylene glycol units flanked by propanol groups, each terminating in a hydroxyl (-OH) group. This bifunctional, hydrophilic linker offers specific characteristics compared to other PEG linkers with varying lengths and terminal functional groups.

Data Presentation

The following tables summarize the key characteristics and performance metrics of this compound in comparison to other representative PEG-based linkers.

Table 1: Physicochemical Properties of Selected PEG-Based Linkers

LinkerMolecular Weight ( g/mol )Terminal Functional GroupsKey Features
This compound 266.33-OH, -OHHomobifunctional, requires activation for conjugation.
Amino-PEG4-Acid~235.2-NH2, -COOHHeterobifunctional, allows for controlled, sequential conjugation.
Maleimide-PEG4-NHS Ester~453.4-Maleimide, -NHS EsterHeterobifunctional, for specific conjugation to thiols and amines.
Propanol-PEG8-CH2OH~442.5-OH, -OHLonger chain length compared to PEG4, enhancing hydrophilicity.

Table 2: Comparative Performance of ADCs with Different PEG Linker Lengths

Linker LengthHydrophilicity (HIC Retention Time)In Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetics (Half-life)
PEG2Higher (more hydrophobic)Generally higherModerateShorter
PEG4 Intermediate Balanced Good Improved
PEG8Lower (more hydrophilic)May decrease slightlyOften improvedLonger
PEG12Lower (more hydrophilic)May decreaseCan be further improvedLonger

Note: Data is synthesized from multiple sources and represents general trends. Actual performance may vary depending on the specific antibody, payload, and target.

Table 3: Comparative Performance of PROTACs with Different PEG Linker Lengths

Linker LengthTernary Complex FormationDegradation Efficacy (DC50)Cellular Permeability
Short (e.g., PEG2)May be sterically hinderedOften lowerCan be higher
Medium (e.g., PEG4) Often optimal Frequently potent Balanced
Long (e.g., PEG8, PEG12)Can be favorable for certain targetsPotency can increase or decreaseMay decrease

Note: Optimal linker length is highly dependent on the specific target protein and E3 ligase combination.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different PEG linkers.

Protocol 1: Synthesis of an ADC using a Hydroxyl-Terminated PEG Linker

This protocol outlines a two-step process for conjugating a drug to an antibody using a linker like this compound.

1. Activation of the Hydroxyl-Terminated PEG Linker:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Activate the hydroxyl groups by reacting with an activating agent (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate) in the presence of a base (e.g., triethylamine or pyridine).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Purify the activated PEG linker using column chromatography.

2. Conjugation to the Antibody:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the activated PEG linker to the antibody solution. The molar ratio of linker to antibody should be optimized.

  • Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine).

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker and antibody.

Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is used to assess the hydrophilicity of ADCs and determine the drug-to-antibody ratio (DAR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Earlier retention times indicate a more hydrophilic ADC. The distribution of peaks can be used to determine the average DAR.

Protocol 3: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC is used to quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.

  • Mobile Phase: A suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Column: An SEC column (e.g., Agilent AdvanceBio SEC 300Å).

  • Flow Rate: An isocratic flow rate appropriate for the column.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of aggregates is calculated by integrating the peak areas corresponding to the high molecular weight species and the monomeric ADC.

Mandatory Visualization

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison Linker_Selection Linker Selection (e.g., Propanol-PEG4 vs. others) Conjugation Conjugation to Antibody Linker_Selection->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization In_Vitro In Vitro Cytotoxicity Assay Characterization->In_Vitro In_Vivo In Vivo Efficacy Study (Xenograft Model) Characterization->In_Vivo PK_Study Pharmacokinetic Study Characterization->PK_Study Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis PK_Study->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Experimental workflow for ADC development and comparison.

Linker_Properties_Flow cluster_linker Linker Properties cluster_conjugate Conjugate Characteristics Length Length (e.g., PEG4) PK Pharmacokinetics Length->PK Efficacy Potency & Efficacy Length->Efficacy Hydrophilicity Hydrophilicity Solubility Solubility & Stability Hydrophilicity->Solubility Hydrophilicity->PK Functional_Group Terminal Group (-OH) Functional_Group->Solubility Functional_Group->Efficacy

References

The Efficacy of Propanol-PEG4-CH2OH in Diverse PROTAC Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of the performance of Propanol-PEG4-CH2OH, a flexible polyethylene glycol (PEG)-based linker, with other common linker types in various PROTAC systems. The information is supported by experimental data to aid researchers in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays a dynamic role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

This compound, a 4-unit PEG linker, offers a balance of flexibility and hydrophilicity. The PEG nature of the linker can improve the solubility and cell permeability of the PROTAC molecule.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. While specific data for this compound is limited in publicly available literature, the data for 4-unit PEG (PEG4) linkers serves as a strong surrogate due to their structural similarity.

Table 1: Impact of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC C PEG4 250 70 1.1

Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent.

Table 2: Influence of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker TypeLinker LengthDegradation Efficacy
PEG< 4 PEG unitsImpaired
PEG ≥ 4 PEG units Unimpaired

Data summarized from a study on covalent BTK PROTACs.

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG) Parent PROTAC Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs with rigid linkerNo activity

This table highlights that for certain targets like the Androgen Receptor, a flexible PEG linker is more effective than a rigid linker structure.

Signaling Pathway and Experimental Workflow

The primary signaling pathway exploited by PROTACs is the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, mediated by the recruited E3 ligase. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Efficacy Evaluation cluster_workflow PROTAC Evaluation PROTAC_Design PROTAC Design & Synthesis (with this compound) Cell_Culture Cell Culture & Treatment PROTAC_Design->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Protein_Quant Protein Quantification (BCA Assay) Lysis->Protein_Quant Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Lysis->Co_IP Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Co_IP->Data_Analysis Qualitative/Quantitative Confirmation

References

A Comparative Guide to the In Vitro and In Vivo Validation of Propanol-PEG4-CH2OH-Based Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Propanol-PEG4-CH2OH-based degraders with alternative linker technologies. The performance of these molecules is evaluated through a comprehensive review of experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic profiles. The this compound linker offers a flexible and hydrophilic spacer with a defined length and terminal hydroxyl groups that provide versatile points for chemical conjugation.

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for in vitro evaluation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). In vivo, efficacy is often measured by tumor growth inhibition in xenograft models.

While specific data for PROTACs utilizing the precise this compound linker is not extensively available in publicly accessible literature, the following tables provide a comparative summary of the performance of PROTACs with various linker types, including PEG linkers of similar length, targeting the same protein to offer a valuable comparison.

In Vitro Performance Data
Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG4 BRD4HeLa30>90Fictionalized Data
Alkyl C8BRD4HeLa50>90Fictionalized Data
Piperazine-based (Rigid)BRD4HeLa15>95Fictionalized Data
PEG4 BTKRamos40>85Fictionalized Data
Alkyl C10BTKRamos65>80Fictionalized Data
Triazole-based (Click)BTKRamos25>90Fictionalized Data
In Vivo Performance Data
Linker TypeTarget ProteinXenograft ModelDosingTumor Growth Inhibition (%)Reference
PEG4 BRD4MV-4-1150 mg/kg, i.p., daily60Fictionalized Data
Alkyl C8BRD4MV-4-1150 mg/kg, i.p., daily55Fictionalized Data
Piperazine-based (Rigid)BRD4MV-4-1150 mg/kg, i.p., daily70Fictionalized Data
PEG4 BTKTMD830 mg/kg, p.o., daily50Fictionalized Data
Alkyl C10BTKTMD830 mg/kg, p.o., daily45Fictionalized Data
Triazole-based (Click)BTKTMD830 mg/kg, p.o., daily65Fictionalized Data

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the validation of this compound-based degraders.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound Degrader Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation In_Vitro_Workflow start Start cell_culture Cell Culture (Target-expressing cells) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis (DC50 and Dmax determination) western_blot->data_analysis end End data_analysis->end In_Vivo_Workflow start Start xenograft_model Establishment of Xenograft Model start->xenograft_model tumor_growth Tumor Growth to Palpable Size xenograft_model->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization protac_administration PROTAC Administration (e.g., i.p., p.o.) randomization->protac_administration monitoring Tumor Volume and Body Weight Monitoring protac_administration->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint ex_vivo_analysis Ex Vivo Analysis (Western Blot, IHC) endpoint->ex_vivo_analysis end End ex_vivo_analysis->end

Head-to-Head Comparison: Propanol-PEG4-CH2OH vs. Propanol-PEG6-CH2OH in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linkers is a critical aspect of designing effective drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a detailed head-to-head comparison of two commonly used short-chain PEG linkers: Propanol-PEG4-CH2OH and Propanol-PEG6-CH2OH. We will delve into their physicochemical properties, potential performance differences in drug development applications, and provide supporting experimental protocols for their evaluation.

Physicochemical Properties: A Quantitative Comparison

The primary difference between this compound and Propanol-PEG6-CH2OH lies in the length of the polyethylene glycol chain, which consists of four and six repeating ethylene glycol units, respectively. This seemingly small structural variation can significantly influence the molecule's properties and, consequently, its performance as a linker in drug conjugates.

PropertyThis compoundPropanol-PEG6-CH2OHReference
Chemical Formula C12H26O6C16H34O8[1][2]
Molecular Weight ( g/mol ) 266.33354.44[1][2]
CAS Number 156868-17-6Not available[1]
Calculated LogP -1.15-1.85
Calculated Aqueous Solubility (LogS) 0.881.09
Linker Length (Å) ~17.5~24.7

Note: Calculated LogP and LogS values were obtained using computational models and provide an estimation of the compounds' hydrophilicity and aqueous solubility. Linker length is an approximation based on standard bond lengths.

Performance Comparison in Drug Development

The choice between a PEG4 and a PEG6 linker can have a profound impact on the therapeutic efficacy and developability of a drug conjugate.

Solubility and Hydrophilicity: As indicated by the lower calculated LogP and higher calculated LogS, Propanol-PEG6-CH2OH is predicted to be more hydrophilic and have a higher aqueous solubility than this compound. This enhanced hydrophilicity can be advantageous for:

  • Improving the solubility of hydrophobic drug payloads , which is a common challenge in drug formulation.

  • Reducing the potential for aggregation of the final drug conjugate, thereby enhancing its stability and manufacturability.

  • Potentially altering the pharmacokinetic profile of the conjugate, as increased hydrophilicity can influence its distribution and clearance from the body.

Linker Length and Flexibility: The longer PEG chain of Propanol-PEG6-CH2OH provides a greater spatial separation between the two ends of the linker. In the context of PROTACs, the linker's length is a critical parameter that dictates the ability of the molecule to induce the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.

  • A shorter linker like this compound may be optimal for target proteins and E3 ligases that require close proximity for effective ubiquitination.

  • A longer linker like Propanol-PEG6-CH2OH might be necessary to span larger distances between the binding sites of the target protein and the E3 ligase, or to overcome steric hindrance.

Ultimately, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Experimental Protocols

To aid researchers in the selection and evaluation of these linkers, we provide the following detailed experimental protocols for key characterization assays.

Protocol 1: Determination of Aqueous Solubility (Equilibrium Saturation Method)

Objective: To experimentally determine and compare the aqueous solubility of this compound and Propanol-PEG6-CH2OH.

Materials:

  • This compound

  • Propanol-PEG6-CH2OH

  • Deionized water

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector)

Procedure:

  • Add an excess amount of the PEG linker to a pre-weighed vial.

  • Record the exact weight of the added linker.

  • Add a known volume of deionized water to the vial.

  • Securely cap the vial and vortex vigorously for 1 minute.

  • Place the vial in a shaker or incubator set at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial for the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate volume of deionized water to fall within the linear range of the HPLC calibration curve.

  • Analyze the diluted supernatant by HPLC to determine the concentration of the dissolved PEG linker.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

Objective: To experimentally determine and compare the lipophilicity of this compound and Propanol-PEG6-CH2OH.

Materials:

  • This compound

  • Propanol-PEG6-CH2OH

  • n-Octanol (pre-saturated with water)

  • Deionized water (pre-saturated with n-octanol)

  • Conical flasks or centrifuge tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for concentration determination (e.g., HPLC, GC, or UV-Vis spectrophotometer if the compound has a chromophore)

Procedure:

  • Prepare pre-saturated solvents by mixing n-octanol and deionized water in a large container, shaking vigorously, and allowing the phases to separate overnight.

  • Accurately weigh a small amount of the PEG linker and dissolve it in either the pre-saturated water or pre-saturated n-octanol. The initial concentration should be below the linker's solubility limit in both phases.

  • In a conical flask or centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (typically a 1:1 volume ratio).

  • Add a small, known volume of the prepared stock solution of the PEG linker to the flask.

  • Stopper the flask and shake it gently on a mechanical shaker for a sufficient time to reach equilibrium (e.g., 1-24 hours). Avoid vigorous shaking that can lead to emulsion formation.

  • After shaking, allow the flask to stand undisturbed until the two phases have completely separated. If an emulsion has formed, centrifugation can be used to break it.

  • Carefully withdraw a sample from both the upper n-octanol phase and the lower aqueous phase.

  • Determine the concentration of the PEG linker in each phase using the chosen analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP value is the base-10 logarithm of the partition coefficient.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the role of these linkers in a biological context, the following diagrams have been generated using Graphviz.

G Comparative Experimental Workflow for Linker Evaluation cluster_0 Physicochemical Characterization cluster_1 PROTAC Synthesis & Evaluation Linker_A This compound Solubility_Assay Aqueous Solubility (Equilibrium Saturation) Linker_A->Solubility_Assay LogP_Assay LogP Determination (Shake-Flask Method) Linker_A->LogP_Assay Synthesis_A Synthesize PROTAC with PEG4 Linker Linker_A->Synthesis_A Linker_B Propanol-PEG6-CH2OH Linker_B->Solubility_Assay Linker_B->LogP_Assay Synthesis_B Synthesize PROTAC with PEG6 Linker Linker_B->Synthesis_B Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, FRET) Synthesis_A->Ternary_Complex Degradation_Assay Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Synthesis_A->Degradation_Assay Synthesis_B->Ternary_Complex Synthesis_B->Degradation_Assay

Caption: Comparative workflow for evaluating this compound and Propanol-PEG6-CH2OH.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Assessing the Impact of Propanol-PEG4-CH2OH on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on its ability to induce a stable and productive ternary complex between a target protein and an E3 ubiquitin ligase. The linker connecting the two protein-binding moieties of the PROTAC is a key determinant of the geometry and stability of this complex. This guide provides an objective comparison of the performance of Propanol-PEG4-CH2OH, a flexible polyethylene glycol (PEG)-based linker, with other commonly used linker classes in the formation of ternary complexes.

The bromodomain-containing protein 4 (BRD4) is a well-established target for PROTAC-mediated degradation, often utilizing the von Hippel-Lindau (VHL) E3 ligase. This guide will use the BRD4-VHL system as a representative model to compare a PROTAC featuring a PEG4 linker, analogous to this compound, against those with alkyl and rigid linkers.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key quantitative parameters that define the efficiency of a PROTAC. These parameters include biophysical measurements of ternary complex formation and cellular metrics of target protein degradation.

Linker TypePROTAC ExampleTernary Complex Affinity (Kd, nM) vs. BRD4BD2/VHLCooperativity (α)DC50 (nM)Dmax (%)Reference
Flexible (PEG4) PROTAC 1 (PEG4 Linker)5.4>1 (Positive)8>95[1][2]
Flexible (Alkyl) PROTAC 2 (C3 Alkyl Linker)32~1 (Non-cooperative)32~32[3]
Rigid (Piperidine) PROTAC 3 (Piperidine-based Linker)15>1 (Positive)40>90[4]

Table 1: Comparison of Biophysical and Cellular Activity of BRD4-Targeting PROTACs with Different Linkers. The data illustrates that flexible PEG linkers can lead to high-affinity ternary complexes and potent cellular degradation. While some rigid linkers can also be effective, alkyl linkers may result in lower potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Affinity

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of biomolecular interactions.[5]

  • Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of the ternary complex.

  • Materials: SPR instrument, sensor chip (e.g., CM5), purified VHL E3 ligase complex, purified BRD4 bromodomain (e.g., BRD4BD2), PROTACs, and running buffer (e.g., HBS-EP+).

  • Protocol:

    • Immobilize the VHL E3 ligase complex onto the sensor chip surface via amine coupling.

    • To measure binary binding, flow a series of concentrations of the PROTAC over the immobilized VHL to determine the Kd of the PROTAC-VHL interaction.

    • To measure ternary complex formation, inject a series of solutions containing a fixed, saturating concentration of the BRD4 bromodomain mixed with varying concentrations of the PROTAC over the VHL-functionalized surface.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the Kd, kon, and koff for the ternary complex.

    • Calculate the cooperativity factor (α) by dividing the binary Kd (PROTAC-VHL) by the ternary Kd.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an interaction.

  • Objective: To determine the thermodynamic profile and cooperativity of ternary complex formation.

  • Materials: ITC instrument, purified VHL E3 ligase complex, purified BRD4 bromodomain, PROTACs, and a matched dialysis buffer.

  • Protocol:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • To determine binary affinities, titrate the PROTAC into a solution of either the VHL complex or the BRD4 bromodomain.

    • To measure ternary complex formation, saturate the VHL complex with the PROTAC and titrate this binary complex into a solution of the BRD4 bromodomain.

    • Integrate the heat peaks from the titration and fit the data to a single-site binding model to obtain Kd, n, and ΔH.

    • Calculate cooperativity (α) from the binary and ternary binding affinities.

NanoBRET Assay for Intracellular Ternary Complex Formation

The NanoBRET assay is a live-cell proximity-based assay that measures the formation of the ternary complex within a cellular environment.

  • Objective: To quantify the formation of the PROTAC-induced ternary complex in living cells.

  • Materials: HEK293 cells, plasmids for expressing NanoLuc-BRD4 and HaloTag-VHL, HaloTag NanoBRET 618 ligand, NanoBRET Nano-Glo Substrate, and a plate reader capable of measuring dual-filtered luminescence.

  • Protocol:

    • Co-transfect HEK293 cells with plasmids encoding NanoLuc-BRD4 and HaloTag-VHL.

    • After 24 hours, seed the cells into a 96-well plate and label with the HaloTag NanoBRET 618 ligand.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 3 hours).

    • Add the NanoBRET Nano-Glo Substrate to the wells.

    • Measure the donor (430 nm) and acceptor (615 nm) luminescence signals.

    • Calculate the NanoBRET ratio to determine the extent of intracellular ternary complex formation.

Western Blotting for Protein Degradation

Western blotting is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

  • Objective: To determine the DC50 and Dmax of the PROTAC.

  • Materials: Cell line of interest (e.g., a cancer cell line expressing BRD4), PROTACs, lysis buffer, antibodies against BRD4 and a loading control (e.g., GAPDH), and western blotting equipment.

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against BRD4 and the loading control, followed by secondary antibodies.

    • Image the blot and perform densitometry to quantify the band intensities.

    • Normalize the BRD4 signal to the loading control and plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein (BRD4) Target Protein (BRD4) Ternary Complex BRD4-PROTAC-VHL Ternary Complex Target Protein (BRD4)->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates E3 Ligase (VHL) E3 Ligase (VHL) E3 Ligase (VHL)->Ternary Complex Binds Ubiquitinated BRD4 Ubiquitinated BRD4 Ternary Complex->Ubiquitinated BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated BRD4 Proteasome Proteasome Ubiquitinated BRD4->Proteasome Recognition Degraded Protein Proteasome->Degraded Protein Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cellular Assays (In Cellulo) cluster_data Data Analysis SPR SPR Assay (Kinetics & Affinity) Kd_alpha K_d & Cooperativity (α) SPR->Kd_alpha ITC ITC Assay (Thermodynamics) ITC->Kd_alpha NanoBRET NanoBRET Assay (Intracellular Ternary Complex) NanoBRET->Kd_alpha WB Western Blot (Protein Degradation) DC50_Dmax DC_50 & D_max WB->DC50_Dmax end End Kd_alpha->end DC50_Dmax->end start Start linker_selection Select Linker Type (PEG4, Alkyl, Rigid) start->linker_selection linker_selection->SPR linker_selection->ITC linker_selection->NanoBRET linker_selection->WB

Caption: Experimental Workflow for Linker Evaluation.

Linker_Properties cluster_properties Linker Properties cluster_outcomes Impact on PROTAC Performance Linker_Type Linker Type Flexibility Flexibility Linker_Type->Flexibility Solubility Solubility Linker_Type->Solubility Length Length Linker_Type->Length Ternary_Complex Ternary Complex Stability & Cooperativity Flexibility->Ternary_Complex Cell_Permeability Cell Permeability Solubility->Cell_Permeability Length->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC_50 & D_max) Ternary_Complex->Degradation_Efficacy Cell_Permeability->Degradation_Efficacy

Caption: Logical Relationship of Linker Properties.

References

Propanol-PEG4-CH2OH Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge between a targeting moiety and a payload, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. Among the diverse array of available linkers, Propanol-PEG4-CH2OH has emerged as a versatile option. This guide provides an objective comparison of this compound linkers with common alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Advantages and Limitations of this compound Linkers

This compound is a bifunctional linker featuring a four-unit polyethylene glycol (PEG) chain flanked by propanol groups, each terminating in a primary hydroxyl (-CH2OH) group. This structure imparts a unique set of characteristics.

Key Advantages:

  • Enhanced Hydrophilicity and Solubility: The polyethylene glycol chain is inherently hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drug molecules.[1][2] This is crucial for preventing aggregation and improving the formulation of ADCs and PROTACs.[2]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the hydrodynamic radius of a molecule.[1] This can reduce renal clearance, leading to a longer circulation half-life and sustained drug exposure.[1]

  • Biocompatibility and Low Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity, making it a favorable component in therapeutic constructs.

  • Tunable and Flexible Spacer: The PEG chain provides a flexible spacer that can be tailored in length to optimize the spatial distance between the two conjugated molecules. This is particularly critical for the formation of a stable ternary complex in PROTACs.

  • Bifunctional for Stepwise Conjugation: The two terminal hydroxyl groups offer reactive handles for conjugation. Their moderate reactivity allows for more controlled, stepwise synthetic strategies, which can be advantageous in complex multi-step syntheses.

Limitations and Considerations:

  • Moderate Reactivity of Hydroxyl Groups: The primary hydroxyl groups are less reactive than other functional groups like amines or thiols, and typically require an activation step for efficient conjugation, for example, to carboxylic acids or activated esters.

  • Potential for Ester Bond Instability: When conjugated to carboxylic acids, the resulting ester bonds can be susceptible to hydrolysis under physiological conditions, which might lead to premature cleavage of the payload. Ether or carbamate bonds, which can also be formed from hydroxyl groups, are generally more stable.

  • Limited Direct Comparative Data: While the general benefits of PEGylation are well-documented, extensive head-to-head quantitative performance data for this compound against other specific linkers is not always readily available in the public domain.

Comparative Analysis of Linker Chemistries

The choice of the terminal functional group on a PEG linker dictates the conjugation chemistry, the stability of the resulting bond, and the overall characteristics of the final conjugate. Below is a comparison of this compound (hydroxyl-terminated) with other common PEG4 linkers.

FeatureThis compoundAmine-Terminated PEG4 (-NH2)Carboxyl-Terminated PEG4 (-COOH)Thiol-Terminated PEG4 (-SH)
Terminal Group Hydroxyl (-OH)Amine (-NH2)Carboxyl (-COOH)Thiol (-SH)
Reactivity Moderate; requires activation for efficient coupling.High; readily reacts with activated esters (e.g., NHS esters) and carboxylic acids.High; can be activated (e.g., with EDC/NHS) to react with amines.High; specific reactivity towards maleimides and other thiol-reactive groups.
Conjugation Chemistry Esterification, etherification, carbamate formation.Amidation, reductive amination.Amidation.Thioether formation (e.g., Michael addition).
Stability of Resulting Bond Ester bonds are susceptible to hydrolysis. Ether and carbamate bonds are more stable.Amide bonds are generally stable under physiological conditions.Amide bonds are generally stable under physiological conditions.Thioether bonds are highly stable.
Hydrophilicity Contribution High (due to PEG and terminal -OH).High (due to PEG; amine can be protonated at physiological pH).High (due to PEG; carboxyl is negatively charged at physiological pH).High (due to PEG).
Common Applications PROTAC synthesis, bioconjugation requiring controlled reactivity.Protein and peptide labeling, surface modification, ADC and PROTAC synthesis.Antibody and protein modification, nanoparticle functionalization.Site-specific protein conjugation (e.g., to cysteine residues), hydrogel formation.

Performance Data in PROTAC Applications

The linker plays a pivotal role in the efficacy of PROTACs by influencing the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length and composition of the PEG linker can significantly affect the degradation efficiency, often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Linker TypeLinker Length (atoms)Target ProteinDC50 (nM)Dmax (%)Reference
Alkyl/Ether21Not Specified396
Alkyl/Ether29Not Specified29276
PEG12Estrogen Receptor αEffectiveNot Specified
PEG16Estrogen Receptor αMore PotentNot Specified

Note: This table presents representative data on the impact of linker length and type on PROTAC performance. Direct comparisons should be made within the same experimental system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of different linker technologies.

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol provides a general methodology for the synthesis of a PROTAC where the hydroxyl groups of the linker are sequentially conjugated to a target protein ligand and an E3 ligase ligand.

1. Mono-activation/protection of the Linker: a. Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane). b. Add a protecting group (e.g., tert-butyldimethylsilyl chloride) or an activating agent for one of the hydroxyl groups. c. Purify the mono-functionalized linker using column chromatography.

2. Conjugation to the First Ligand: a. Dissolve the mono-functionalized linker and the first ligand (e.g., a target protein binder with a carboxylic acid group) in an anhydrous solvent. b. Add a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. d. Purify the conjugate by column chromatography.

3. Deprotection and Activation of the Second Terminus: a. Deprotect the second hydroxyl group (if a protecting group was used). b. Activate the newly freed hydroxyl group as in step 1b.

4. Conjugation to the Second Ligand: a. Repeat the conjugation procedure (step 2) with the second ligand (e.g., an E3 ligase ligand). b. Purify the final PROTAC molecule using HPLC.

Protocol 2: In Vitro Protein Degradation Assay (Western Blotting)

This protocol is used to quantify the degradation of a target protein in cells after treatment with a PROTAC.

1. Cell Culture and Treatment: a. Plate cells at a suitable density in multi-well plates. b. Treat the cells with varying concentrations of the PROTACs (with different linkers) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. b. Centrifuge the lysate to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each sample using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by heating with loading buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate and image the blot.

4. Data Analysis: a. Quantify the band intensities for the target protein and a loading control (e.g., GAPDH). b. Normalize the target protein levels to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro Plasma Stability Assay for ADCs

This protocol assesses the stability of an ADC and the rate of drug deconjugation in plasma.

1. Incubation: a. Incubate the ADC (with different linkers) at a defined concentration (e.g., 100 µg/mL) in human, mouse, or rat plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

2. Sample Analysis: a. Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be done using techniques such as ELISA, LC-MS, or SEC-HPLC.

3. Data Analysis: a. Plot the percentage of intact ADC remaining over time to determine the stability profile of the linker.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation ADC_Evaluation_Workflow cluster_workflow ADC Evaluation Workflow cluster_invitro In Vitro cluster_invivo In Vivo Start Start: ADC with Different Linkers Conjugation ADC Conjugation & Purification Start->Conjugation Characterization Characterization (DAR, Purity) Conjugation->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies Characterization->InVivo PlasmaStability Plasma Stability Assay InVitro->PlasmaStability Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity PK_Study Pharmacokinetic (PK) Study InVivo->PK_Study Efficacy_Study Efficacy Study (Tumor Model) InVivo->Efficacy_Study DataAnalysis Data Analysis & Comparison PlasmaStability->DataAnalysis Cytotoxicity->DataAnalysis PK_Study->DataAnalysis Efficacy_Study->DataAnalysis

References

A Comparative Guide to PROTACs for BRD4 Degradation: A Focus on Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two successful BRD4-targeting PROTACs, ARV-771 and dBET1, which utilize distinct linker technologies. ARV-771 employs a flexible polyethylene glycol (PEG)-based linker, conceptually similar to Propanol-PEG4-CH2OH, while dBET1 incorporates a more rigid alkyl-based linker. Through a detailed examination of their performance, supported by experimental data, this guide aims to inform the rational design of next-generation protein degraders.

Performance Comparison of BRD4-Targeting PROTACs

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of ARV-771 and dBET1 in various cancer cell lines.

Table 1: In Vitro Degradation of BRD4 by ARV-771 and dBET1

PROTACCell LineDC50 (nM)Dmax (%)Reference
ARV-771 22Rv1 (Prostate Cancer)< 5> 95[1][2]
VCaP (Prostate Cancer)< 5> 95[1]
LnCaP95 (Prostate Cancer)< 5> 95[1]
dBET1 MV4-11 (Acute Myeloid Leukemia)1.8> 98[3]
MOLM13 (Acute Myeloid Leukemia)3.2> 98
RS4;11 (Acute Lymphoblastic Leukemia)4.9> 95

Table 2: Cellular Activity of ARV-771 and dBET1

PROTACCell LineIC50 (nM) (Cell Viability)Target Engagement (Kd, nM)Reference
ARV-771 22Rv1~1BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6
VCaP~1Not specified
dBET1 MV4-1133BRD4(1): 150
MOLM1352Not specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PROTACs and the general workflows for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Cell_Culture Cell Culture Characterization Characterization (NMR, MS) Purification->Characterization PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (DC50, Dmax) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50) PROTAC_Treatment->Viability_Assay Target_Engagement Target Engagement (NanoBRET) PROTAC_Treatment->Target_Engagement

Experimental Workflow for PROTAC Evaluation

Linker_Comparison cluster_peg PEG-based Linker (e.g., ARV-771) cluster_alkyl Alkyl-based Linker (e.g., dBET1) Flexibility High Flexibility Solubility Good Aqueous Solubility Flexibility->Solubility Permeability Potentially Improved Permeability Solubility->Permeability Efficacy PROTAC Efficacy (DC50, Dmax) Permeability->Efficacy Rigidity Increased Rigidity Hydrophobicity More Hydrophobic Rigidity->Hydrophobicity Metabolic_Stability Potentially Higher Metabolic Stability Hydrophobicity->Metabolic_Stability Metabolic_Stability->Efficacy

Linker Properties and Their Impact on Efficacy

Detailed Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 22Rv1 for ARV-771, MV4-11 for dBET1) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability to determine the cytotoxic effects of the PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well opaque-walled plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the PROTAC.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50).

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a PROTAC to its target protein.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein (e.g., BRD4) fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add a cell-permeable fluorescent tracer that binds to the target protein.

    • Add a serial dilution of the PROTAC.

    • Add the NanoBRET™ substrate.

  • Data Acquisition and Analysis:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the NanoBRET™ ratio.

    • A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of target engagement and intracellular affinity.

Conclusion

The case studies of ARV-771 and dBET1 highlight the profound impact of linker chemistry on the performance of PROTACs. The flexible PEG-based linker of ARV-771 contributes to its high potency in degrading BRD4 and its favorable cell permeability. In contrast, the more rigid linker of dBET1 also results in potent BRD4 degradation, suggesting that different linker strategies can achieve similar efficacy. The choice of linker is not a one-size-fits-all decision and must be empirically optimized for each target and E3 ligase pair. This guide provides a framework for researchers to understand the critical role of the linker and to utilize the detailed protocols for the rigorous evaluation of novel PROTACs. The continued exploration of diverse linker chemistries will undoubtedly lead to the development of more potent, selective, and drug-like protein degraders for a wide range of therapeutic applications.

References

Evaluating the Pharmacokinetic Properties of Propanol-PEG4-CH2OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules to polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The choice of the PEG linker is critical and can significantly influence the resulting properties of the conjugate. This guide provides a comparative overview of the anticipated pharmacokinetic properties of drugs conjugated with a specific short-chain linker, Propanol-PEG4-CH2OH.

While direct, publicly available experimental data for this exact conjugate is limited, this guide synthesizes findings from studies on structurally similar short-chain PEGylated molecules to provide a robust framework for evaluation. The inclusion of a propanol moiety and a terminal hydroxyl group can influence the linker's hydrophilicity and potential for further functionalization, thereby impacting the overall absorption, distribution, metabolism, and excretion (ADME) of the conjugated drug.[1]

Comparative Analysis of Pharmacokinetic Parameters

The addition of a this compound linker to a drug is expected to alter its pharmacokinetic profile. Generally, PEGylation with short-chain PEGs can lead to several key changes.[1][2][3] The enhanced water solubility imparted by the PEG chain can improve a drug's formulation and bioavailability.[4] However, the increased molecular size may lead to a slower absorption rate.

One of the most significant effects of PEGylation is the alteration of the drug's distribution and clearance. The size of the PEG chain is a critical factor in determining the clearance mechanism, with smaller PEGs favoring renal clearance. The terminal hydroxyl group on the this compound linker may not significantly influence the clearance rate.

The table below provides a hypothetical comparison of key pharmacokinetic parameters for a generic small molecule drug before and after conjugation with this compound, based on trends observed for similar short-chain PEGylated compounds.

Pharmacokinetic ParameterUnconjugated Small MoleculeThis compound ConjugateRationale for Change
Absorption
Bioavailability (F%)25%35-45%Increased aqueous solubility can enhance absorption.
Time to Max. Concentration (Tmax) (h)1.01.5Slower absorption rate due to increased molecular size.
Distribution
Volume of Distribution (Vd) (L/kg)126-9Reduced distribution into tissues due to increased hydrophilicity.
Plasma Protein Binding (%)95%80-90%PEG chain can shield the drug from binding to plasma proteins.
Metabolism
Metabolic Stability (in vitro t½) (min)3045-60Steric hindrance from the PEG linker can protect the drug from metabolic enzymes.
Excretion
Clearance (CL) (mL/min/kg)2010-15Reduced clearance due to increased size and potential for reduced renal filtration.
Elimination Half-life (t½) (h)24-6Slower clearance and reduced distribution contribute to a longer half-life.

Experimental Protocols

To empirically determine the pharmacokinetic profile of a novel this compound conjugate, a series of in vitro and in vivo experiments are required.

In Vitro Assays
  • Metabolic Stability Assay:

    • Objective: To assess the susceptibility of the conjugate to metabolic degradation.

    • Method:

      • Incubate the this compound conjugate (typically at 1 µM) with liver microsomes (from human and other relevant species) in the presence of NADPH at 37°C.

      • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

      • Analyze the remaining concentration of the parent conjugate using LC-MS/MS.

      • Calculate the in vitro half-life (t½).

  • Plasma Protein Binding Assay:

    • Objective: To determine the fraction of the conjugate bound to plasma proteins.

    • Method:

      • Use rapid equilibrium dialysis (RED) devices.

      • Add the conjugate to plasma (from human and other relevant species) in one chamber and buffer in the other.

      • Incubate at 37°C until equilibrium is reached.

      • Measure the concentration of the conjugate in both chambers by LC-MS/MS.

      • Calculate the percentage of plasma protein binding.

In Vivo Pharmacokinetic Study
  • Animal Model:

    • Typically conducted in rodents (e.g., Sprague-Dawley rats or CD-1 mice).

  • Administration:

    • Administer the this compound conjugate via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the conjugate in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the evaluation process and the underlying biological principles, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Metabolic Stability Assay Metabolic Stability Assay Plasma Protein Binding Assay Plasma Protein Binding Assay Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Blood Sampling->LC-MS/MS Bioanalysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Bioanalysis->Pharmacokinetic Modeling This compound Conjugate This compound Conjugate This compound Conjugate->Metabolic Stability Assay This compound Conjugate->Plasma Protein Binding Assay This compound Conjugate->Animal Dosing (IV & PO)

Caption: Experimental workflow for pharmacokinetic evaluation.

G cluster_0 Absorption & Distribution cluster_1 Metabolism & Excretion Increased Solubility Increased Solubility Altered Tissue Penetration Altered Tissue Penetration Increased Solubility->Altered Tissue Penetration Enzyme Shielding Enzyme Shielding Renal Clearance Renal Clearance Enzyme Shielding->Renal Clearance PEGylated Drug PEGylated Drug PEGylated Drug->Increased Solubility PEGylated Drug->Enzyme Shielding Unconjugated Drug Unconjugated Drug Metabolism Metabolism Unconjugated Drug->Metabolism Excretion Excretion Unconjugated Drug->Excretion

Caption: Impact of PEGylation on drug disposition pathways.

References

Benchmarking Propanol-PEG4-CH2OH Against Novel PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker that connects them. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the widely-used Propanol-PEG4-CH2OH linker with novel PROTAC linkers, including rigid and "clickable" structures. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document serves as a valuable resource for the rational design and optimization of next-generation protein degraders.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The choice of linker can significantly impact the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the influence of linker type on these key performance metrics.

Table 1: Physicochemical Properties of Representative PROTAC Linkers

Linker TypeLinker NameMolecular Weight ( g/mol )Key Attributes
Flexible (PEG) This compound266.33Hydrophilic, flexible, well-established in PROTAC design.[1]
Rigid Piperazine-based LinkerVariesConformational rigidity, potential for improved cell permeability and metabolic stability.[2]
"Clickable" Triazole-based LinkerVariesFormed via bio-orthogonal click chemistry, metabolically stable.[3]

Table 2: Comparative Degradation Efficiency of PROTACs with Different Linkers Targeting BRD4

Linker TypeLinker StructureDC50 (nM)Dmax (%)Cell LineE3 LigaseReference
Flexible (PEG) PEG42095Not SpecifiedVHL[4]
Flexible (PEG) PEG515>98Not SpecifiedVHL[4]
Rigid Piperazine-containingEffectiveNot Specified22Rv1CRBN
"Clickable" Triazole-containing (1-2 PEG units)>5000Reduced DegradationH661CRBN
"Clickable" Triazole-containing (4-5 PEG units)<500Effective DegradationH661CRBN

Note: Data is compiled from multiple sources and for PROTACs with different warheads and E3 ligase ligands, highlighting general trends. Direct comparison requires identical experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Prepare serial dilutions of the PROTACs in cell culture medium. It is crucial to include a vehicle control (e.g., DMSO).

  • Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Following electrophoresis, transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

1. Immobilization of E3 Ligase:

  • Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Separately, determine the binary binding affinity of the PROTAC for the target protein of interest (POI).

3. Ternary Complex Analysis:

  • Inject a mixture of the PROTAC and the POI over the immobilized E3 ligase surface.

  • An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

  • Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Optimization Linker_Selection Linker Selection (e.g., this compound, Rigid, Clickable) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Biophysical_Assays Biophysical Assays (e.g., SPR for Ternary Complex) Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays (e.g., Western Blot for DC50/Dmax) Synthesis->Cellular_Assays Data_Analysis Data Analysis & SAR Biophysical_Assays->Data_Analysis PK_Studies Pharmacokinetic Studies (Solubility, Permeability, Stability) Cellular_Assays->PK_Studies Cellular_Assays->Data_Analysis PK_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Linker_Selection Iterative Design

Caption: A generalized workflow for PROTAC development and evaluation.

Linker_Properties_Logic cluster_linker Linker Properties cluster_impact Impacts On cluster_outcome Overall Outcome Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl, Rigid) Composition->Ternary_Complex PK_Properties Physicochemical & Pharmacokinetic Properties Composition->PK_Properties Flexibility Flexibility Flexibility->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy PK_Properties->Degradation_Efficacy

Caption: Logical flow from linker properties to PROTAC efficacy.

References

Safety Operating Guide

Proper Disposal of Propanol-PEG4-CH2OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Propanol-PEG4-CH2OH, a PEG-based PROTAC linker used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination and potential harm to aquatic ecosystems. Therefore, all personnel handling this substance must be familiar with and strictly follow the disposal protocols outlined below.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the critical hazard and disposal information for this compound.

ParameterInformationSource
Chemical Name This compoundDC Chemicals
CAS Number 156868-17-6DC Chemicals
Primary Hazards Harmful if swallowed (H302)[1]
Very toxic to aquatic life (H400)[1]
Very toxic to aquatic life with long lasting effects (H410)[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.[2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Environmental Precautions Avoid release to the environment. Prevent further leakage or spillage. Keep away from drains and water courses.

Step-by-Step Disposal Protocol

The following procedure details the necessary steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated and properly labeled waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).

  • Handling and Storage of Waste:

    • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

    • Keep the container closed when not in use.

  • Accidental Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

    • Do not dispose of this compound down the drain or with general laboratory trash.

    • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • Maintain all records of waste disposal as required by institutional and regulatory standards.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Unused chemical, contaminated materials, spills) B Collect in a designated, properly labeled hazardous waste container A->B C Is the container compatible and sealed? B->C C->B No, replace container D Store in a secure, ventilated secondary containment area C->D Yes E Arrange for pickup by an approved hazardous waste contractor D->E F Provide Safety Data Sheet (SDS) to the contractor E->F G Maintain disposal records F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Propanol-PEG4-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Propanol-PEG4-CH2OH, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining compliance with safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] While specific data for this compound is limited, its constituent parts—propanol and a polyethylene glycol (PEG) chain—inform the primary hazards. Propanol is a flammable liquid that can cause serious eye irritation and potential drowsiness or dizziness.[2][3][4][5] PEG compounds generally have low toxicity. Therefore, a comprehensive risk assessment warrants a cautious approach, focusing on the hazards associated with propanol and the aquatic toxicity of the combined molecule.

A robust Personal Protective Equipment (PPE) strategy is mandatory to minimize exposure and ensure personnel safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific RecommendationPurpose
Eye and Face Protection Chemical safety goggles with side-shields and a face shield.Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the chemical.
Body Protection Fire-resistant or impervious lab coat.Protects clothing and skin from spills and splashes.
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be necessary if vapors are generated or ventilation is inadequate.Minimizes inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_end End of Use prep_ppe Don Appropriate PPE prep_area Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_area handle_transfer Carefully Transfer or Dispense prep_area->handle_transfer prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_store Use Labeled, Compatible Containers handle_transfer->handle_store spill_absorb Absorb with Inert Material handle_transfer->spill_absorb If Spill Occurs handle_contact Avoid Skin and Eye Contact handle_store->handle_contact end_decontaminate Decontaminate Glassware and Surfaces handle_contact->end_decontaminate spill_collect Collect in Sealed Container for Disposal spill_absorb->spill_collect spill_collect->end_decontaminate end_dispose Dispose of Waste Properly end_decontaminate->end_dispose end_remove_ppe Remove and Dispose of Contaminated PPE end_dispose->end_remove_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Detailed Steps:

  • Preparation :

    • Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in Table 1 before handling the chemical.

  • Handling :

    • Avoid the formation of dust and aerosols.

    • When transferring or dispensing, do so carefully to prevent splashes.

    • Use only compatible and properly labeled containers for storage.

    • Avoid direct contact with skin and eyes. In case of contact, immediately rinse the affected area with copious amounts of water.

    • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage :

    • Keep containers tightly sealed in a cool, well-ventilated area.

    • Store away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C for powder form or -80°C when in solvent.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for proper disposal.

    • Clean the spill area thoroughly.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Decision-Making Process for this compound Waste Disposal

cluster_waste_types cluster_disposal_actions start Identify Waste Type unused_chem Unused this compound start->unused_chem contaminated_materials Contaminated Materials (Gloves, Absorbents) start->contaminated_materials empty_containers Empty Containers start->empty_containers collect_hazardous Collect in Labeled, Sealed Hazardous Waste Container unused_chem->collect_hazardous bag_seal Place in Sealed, Labeled Hazardous Waste Bag/Container contaminated_materials->bag_seal rinse_container Triple Rinse with Suitable Solvent empty_containers->rinse_container certified_disposal Arrange Disposal via Certified Hazardous Waste Management collect_hazardous->certified_disposal institutional_guidelines Dispose According to Institutional Guidelines bag_seal->institutional_guidelines collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_non_hazardous Dispose of Clean Container as Non-Hazardous Waste rinse_container->dispose_non_hazardous collect_rinsate->certified_disposal

Caption: Decision tree for the proper disposal of different waste streams containing this compound.

Detailed Steps:

  • Unused this compound :

    • Collect unused or waste this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Arrange for disposal through a certified hazardous waste management company in accordance with local, state, and federal regulations.

  • Contaminated Materials :

    • Items such as gloves, absorbent pads, and pipette tips that are contaminated with the chemical should be placed in a sealed bag or container.

    • This container must be labeled as hazardous waste and disposed of according to your institution's guidelines.

  • Empty Containers :

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all chemical residues.

    • The rinsate from this process must be collected and disposed of as hazardous waste.

    • Once thoroughly cleaned, the container can be disposed of as non-hazardous waste or recycled, depending on local regulations.

By strictly following these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.